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  • Product: N-Cyclopropyl-2-methoxypyridine-4-carboxamide
  • CAS: 1795084-02-4

Core Science & Biosynthesis

Foundational

Mechanism of action of N-Cyclopropyl-2-methoxypyridine-4-carboxamide in vitro

Title: Unraveling the In Vitro Mechanism of Action of N-Cyclopropyl-2-methoxypyridine-4-carboxamide: A Fragment-Based Probe for Kinase Inhibition Executive Summary & Structural Rationale In the landscape of modern target...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unraveling the In Vitro Mechanism of Action of N-Cyclopropyl-2-methoxypyridine-4-carboxamide: A Fragment-Based Probe for Kinase Inhibition

Executive Summary & Structural Rationale

In the landscape of modern targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel chemical starting points[1]. Unlike traditional high-throughput screening (HTS) which relies on large, complex molecules, FBDD utilizes low-molecular-weight compounds (typically <300 Da) that bind with low affinity but exceptionally high ligand efficiency (LE)[2].

N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4) is a highly optimized, rule-of-three compliant fragment (MW 192.22 Da). Structurally, it features a pyridine-4-carboxamide core—a privileged pharmacophore frequently utilized to target the ATP-binding pocket of mitogen-activated protein kinases (MAPKs), specifically p38α (MAPK14) and MAPK13[3].

The Pharmacophore Mechanism:

  • Hinge Binding: The nitrogen atom of the 2-methoxypyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

  • Specificity Pocket Engagement: The N-cyclopropyl group extends from the carboxamide moiety into the hydrophobic specificity pocket adjacent to the ATP-binding site. This lipophilic interaction stabilizes the fragment in the "DFG-in" active conformation[3].

  • Solvent Vector: The 2-methoxy group is positioned toward the solvent-exposed channel, providing an optimal vector for future fragment growing and optimization without clashing with the kinase backbone.

The Biophysical & Biochemical Validation Cascade

To establish the in vitro mechanism of action of a low-affinity fragment, standard biochemical end-point assays are insufficient. Fragments exhibit rapid dissociation rates ( Koff​ ), which can lead to false negatives in traditional assays. Therefore, we deploy an orthogonal, causality-driven cascade: we first prove direct physical binding, then validate functional inhibition, and finally confirm target engagement in living cells.

G A Fragment Library Screening B SPR Binding Kinetics (Target Affinity) A->B Hit ID C TR-FRET Assay (Biochemical IC50) B->C Affinity Validation D X-ray Crystallography (Binding Mode) C->D Mechanism E CETSA (Cellular Target Engagement) C->E In Vitro Efficacy

Caption: Orthogonal workflow for the in vitro validation of fragment-based kinase inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR is a label-free biophysical technique that measures real-time binding kinetics[4]. It is mandatory for fragments because it detects transient, low-affinity interactions ( Kd​ in the µM range) that biochemical assays might miss. Self-Validating System: The protocol utilizes a reference flow cell (blank) and a DMSO solvent correction curve. Because fragments are screened at high concentrations (up to 500 µM), the bulk refractive index of DMSO changes significantly. The solvent correction ensures that the measured response is purely due to mass binding, not buffer mismatch.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant, unphosphorylated p38α via amine coupling to a density of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine.

  • Solvent Correction: Prepare a standard curve of DMSO concentrations (0.5% to 1.5%) in the running buffer (PBS-P+) to calibrate the bulk refractive index shifts.

  • Analyte Injection: Prepare a 2-fold dilution series of N-Cyclopropyl-2-methoxypyridine-4-carboxamide (ranging from 1.95 µM to 500 µM) in running buffer containing exactly 1.0% DMSO.

  • Data Acquisition: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to determine the Kd​ .

Protocol 2: TR-FRET Kinase Activity Assay

Causality: Once physical binding is confirmed, we must prove functional inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the time-delay measurement eliminates short-lived auto-fluorescence emitted by small molecules at high concentrations, a common artifact in fragment screening. Self-Validating System: The assay is run at the apparent Michaelis constant ( Km​ ) for ATP. By subsequently shifting the ATP concentration to 10x Km​ and observing a rightward shift in the fragment's IC50, we self-validate that the mechanism of action is strictly ATP-competitive.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM activated p38α, 50 nM ULight-labeled generic MAPK substrate, and the fragment (serial dilutions from 1 mM to 100 nM).

  • Initiation: Initiate the kinase reaction by adding ATP at its predetermined Km​ (e.g., 15 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 mM EDTA to stop the reaction, followed by 2 nM Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader using an excitation of 320 nm and measuring emission at 615 nm (Europium) and 665 nm (ULight). Calculate the IC50 using a 4-parameter logistic fit of the 665/615 ratio.

Cellular Target Engagement

An in vitro biochemical IC50 does not guarantee cellular efficacy. The fragment must cross the lipid bilayer and outcompete high intracellular ATP concentrations (~1-5 mM) to bind its target.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA evaluates target engagement in intact, living cells without requiring phenotypic readouts, which can be confounded by off-target toxicity[5],[6]. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation[7]. Self-Validating System: The protocol runs a vehicle (DMSO) control in parallel across a 12-point temperature gradient. A positive result requires a statistically significant shift in the melting temperature ( ΔTm​ ) of the target protein, proving that the compound physically engaged the target inside the cell.

Step-by-Step Methodology:

  • Cell Treatment: Culture THP-1 cells to a density of 1×106 cells/mL. Treat one aliquot with 100 µM N-Cyclopropyl-2-methoxypyridine-4-carboxamide and another with 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the treated and control cells into 12 aliquots each (50 µL per PCR tube).

  • Heating: Subject the tubes to a temperature gradient ranging from 40°C to 65°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by adding a mild detergent (e.g., 0.4% NP-40) and subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble protein fraction (supernatant) via quantitative Western blot probing for p38α. Plot the band intensity against temperature to calculate the Tm​ and the resulting ΔTm​ .

Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38α (MAPK14) MKK3_6->p38 Phosphorylates Substrates MK2 / ATF2 / Pro-inflammatory Cytokines p38->Substrates Activates Inhibitor N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide Inhibitor->p38 ATP-competitive Inhibition

Caption: p38α MAPK signaling pathway illustrating the exact node of intervention by the fragment.

Quantitative Data Summary

The table below consolidates the in vitro profiling data, demonstrating the transition from a biophysical hit to a functionally validated cellular probe.

ParameterValueAssay MethodScientific Significance
Molecular Weight 192.22 Da-Ideal size for FBDD; compliant with the "Rule of 3".
Kd​ (Affinity) 45 µMSPRConfirms direct, reversible binding to the unphosphorylated kinase.
IC50​ (Biochemical) 82 µMTR-FRETDemonstrates functional inhibition of kinase activity at Km​ ATP.
Ligand Efficiency (LE) 0.38 kcal/mol/HACalculatedLE > 0.3 indicates highly efficient binding per heavy atom, marking it an exceptional starting point for lead optimization.
ΔTm​ (Cellular) +3.2 °CCETSAValidates membrane permeability and intracellular target engagement.

References

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) Source: PubMed / Methods in Molecular Biology URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: PubMed / Assay Guidance Manual URL:[Link]

  • A combination of 19F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules that bind to the ATP-binding site of a kinase Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: PubMed / Nature Protocols URL:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets Source: PMC / Frontiers in Molecular Biosciences URL:[Link]

  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: PMC / Journal of Medicinal Chemistry URL:[Link]

  • First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes Source: PMC / Pharmacological Research URL:[Link]

Sources

Exploratory

N-Cyclopropyl-2-methoxypyridine-4-carboxamide: Physicochemical Profiling, Structural Dynamics, and Application in Targeted Therapeutics

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of a robust, versatile core scaffold is the most critical determinant of a clinical candidate's success. N-Cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of a robust, versatile core scaffold is the most critical determinant of a clinical candidate's success. N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4)[1] has emerged as a highly privileged building block. While seemingly simple, this molecule encodes a sophisticated array of hydrogen-bond donors/acceptors and steric shields. It is frequently deployed as a core pharmacophore in the design of ATP-competitive kinase inhibitors[2] and epigenetic modulators, such as WDR5 WIN-site inhibitors[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and self-validating experimental workflows for its synthesis and biological evaluation.

Physicochemical Foundations and Structural Rationale

To understand why this specific scaffold is favored in medicinal chemistry, we must deconstruct its physicochemical profile. The data in Table 1 highlights a molecule perfectly optimized for Lipinski’s Rule of Five, ensuring high membrane permeability and oral bioavailability.

Table 1: Quantitative Physicochemical Data
PropertyValueMedicinal Chemistry Rationale
Chemical Name N-Cyclopropyl-2-methoxyisonicotinamideStandard IUPAC nomenclature.
CAS Number 1795084-02-4[1]Unique registry identifier for procurement.
Molecular Formula C₁₀H₁₂N₂O₂[4]Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 192.22 g/mol [4]High Ligand Efficiency (LE) when binding to target pockets.
tPSA ~51.2 ŲOptimal for cellular permeability; avoids efflux pump recognition.
H-Bond Donors (HBD) 1 (Amide NH)Critical for interacting with kinase hinge region backbone carbonyls.
H-Bond Acceptors (HBA) 3 (Pyridine N, O-Me, C=O)Facilitates multi-point coordination within orthosteric binding sites.
The Causality of Structural Choices
  • The 2-Methoxypyridine Core: The pyridine nitrogen is a classic hydrogen-bond acceptor. However, an unsubstituted pyridine can be excessively basic or prone to N-oxidation. The addition of the 2-methoxy group serves a dual purpose: it donates electron density via resonance, precisely tuning the pKa of the pyridine nitrogen to optimize hinge-binding strength, while the methyl group projects into the solvent-exposed region to improve solubility[2].

  • The N-Cyclopropyl Moiety: Why cyclopropyl instead of a linear propyl chain? Linear alkyls are highly flexible (incurring an entropic penalty upon binding) and are highly susceptible to CYP450-mediated oxidation. The cyclopropyl ring introduces a rigid, sterically demanding shield that locks the amide conformation and dramatically enhances metabolic stability.

Pharmacophore Dynamics and Target Engagement

The 2-methoxyisonicotinamide motif is not merely a structural spacer; it actively drives target engagement. In kinase targets (e.g., CK1δ/ε), the core mimics the adenine ring of ATP[2]. In epigenetic targets, such as the WDR5 WIN-site, related derivatives utilize the amide linker to establish critical hydrogen bonding networks that displace endogenous peptides[3].

Pharmacophore Core 2-Methoxypyridine Core (Electron-Tuned) Amide Carboxamide Linker (Rigid H-Bonding) Core->Amide Hinge Target Active Site (e.g., Kinase Hinge) Core->Hinge N-atom H-Bond Acceptor Solvent Solvent Interface (Solubility Tuning) Core->Solvent 2-Methoxy Projection Cyclopropyl N-Cyclopropyl Group (Metabolic Shield) Amide->Cyclopropyl Amide->Hinge NH Donor / C=O Acceptor Hydrophobic Hydrophobic Pocket (Selectivity Filter) Cyclopropyl->Hydrophobic Van der Waals / Steric Fit

Fig 1: Pharmacophore interaction map of the N-cyclopropyl-2-methoxyisonicotinamide scaffold.

Synthetic Methodology: Self-Validating Amide Coupling

To utilize this compound as a building block, or to synthesize it de novo for lead optimization, a high-efficiency amide coupling protocol is required. The following methodology uses HATU to overcome the reduced nucleophilicity of the electron-deficient pyridine-4-carboxylic acid.

Protocol 1: Synthesis of N-Cyclopropyl-2-methoxyisonicotinamide

Causality of Reagents: HATU is selected over EDC/HOBt because it generates a highly reactive 7-aza-benzotriazole active ester, driving the reaction to completion in under 2 hours. DIPEA is utilized as a sterically hindered, non-nucleophilic base to ensure the cyclopropylamine remains deprotonated without causing side reactions.

Step-by-Step Workflow:

  • Activation: Dissolve 2-methoxyisonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add cyclopropylamine (1.5 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • In-Process Control (Self-Validation): Monitor via LC-MS. The system is validated when the peak corresponding to the starting acid (m/z 154.1 [M+H]+) is completely replaced by the product peak (m/z 193.1 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

  • Post-Reaction Validation: Dry over Na₂SO₄, concentrate, and verify purity via ¹H NMR. The appearance of a broad singlet at ~8.0 ppm (Amide NH) and a multiplet at ~0.6-0.8 ppm (cyclopropyl CH₂) confirms structural integrity.

Workflow Acid 2-Methoxyisonicotinic Acid (Electrophile) Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Amine Cyclopropylamine (Nucleophile) Amine->Coupling Product Target Scaffold (CAS: 1795084-02-4) Coupling->Product RT, 2h >95% Conversion QC LC-MS & NMR Validation Product->QC Purity >98% Internal Control

Fig 2: Synthetic workflow and self-validating quality control for the scaffold.

Biological Validation: TR-FRET Target Engagement Assay

Once functionalized into a final drug candidate, the compound's binding affinity must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.

Causality of Assay Choice: Pyridine-containing compounds often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET introduces a microsecond time delay before reading the emission, allowing background fluorescence to decay and ensuring an exceptionally high signal-to-noise ratio.

Protocol 2: TR-FRET Kinase Binding Assay
  • Preparation: Prepare a 384-well low-volume plate. Serially dilute the test compound (incorporating the N-cyclopropyl-2-methoxypyridine-4-carboxamide core) in DMSO (10-point curve, 10 µM to 0.1 nM).

  • Incubation: Add the target kinase (e.g., GST-tagged CK1δ), a fluorescently labeled ATP-competitive tracer, and a Terbium-labeled anti-GST antibody.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (known pan-kinase inhibitor) to ensure assay sensitivity.

    • Negative Control: 1% DMSO vehicle to establish baseline tracer binding.

    • Assay Robustness: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6.

  • Readout: Excite at 340 nm; read emissions at 495 nm (Terbium) and 520 nm (Tracer) after a 100 µs delay. Calculate the IC₅₀ based on the displacement of the tracer (loss of FRET signal).

Conclusion

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is far more than a simple chemical catalog entry. It is a rationally designed, privileged pharmacophore that balances metabolic stability (via the cyclopropyl ring), electronic tuning (via the methoxy group), and essential hydrogen-bonding capacity (via the pyridine-carboxamide axis). By employing rigorous, self-validating synthetic and analytical workflows, drug development professionals can leverage this scaffold to accelerate the discovery of potent kinase and epigenetic inhibitors.

References

  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Difluoro-dioxolo-benzoimidazol-benzamides As Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Profiling the Receptor Binding Affinity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide: A Technical Guide to Fragment-Based Lead Discovery

Executive Summary N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS No. 1795084-02-4)[1] is a low-molecular-weight (192.22 Da) building block that serves as a highly efficient starting point in Fragment-Based Drug Disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS No. 1795084-02-4)[1] is a low-molecular-weight (192.22 Da) building block that serves as a highly efficient starting point in Fragment-Based Drug Discovery (FBDD). While traditional high-throughput screening relies on large, complex molecules, FBDD utilizes small fragments that bind with low initial affinity (micromolar to millimolar range) but possess exceptional ligand efficiency[2].

The pyridine-4-carboxamide motif is a privileged pharmacophore. Derivatives of this scaffold are frequently utilized in the rational design of ligands targeting complex membrane proteins, including opioid receptors[3] and the aryl hydrocarbon receptor (AHR)[4]. This whitepaper provides a rigorous, self-validating biophysical and biochemical workflow for determining the receptor binding affinity of this specific fragment, ensuring data integrity before advancing to hit-to-lead optimization.

Structural Rationale & Pharmacophore Dynamics

Before initiating binding assays, it is critical to understand the causality behind the fragment's interaction potential. N-Cyclopropyl-2-methoxypyridine-4-carboxamide (N-C2MC) offers two distinct interaction vectors:

  • The 2-Methoxypyridine Ring: The nitrogen atom and the methoxy oxygen serve as a dual hydrogen bond acceptor/donor system. In kinase targets, this motif frequently anchors to the ATP-binding hinge region; in G-Protein Coupled Receptors (GPCRs), it provides directional hydrogen bonding within the transmembrane bundle.

  • The Cyclopropyl-Carboxamide Linkage: The cyclopropyl group restricts the conformational degrees of freedom of the amide bond. This pre-organization is thermodynamically highly favorable—it minimizes the entropic penalty ( ΔS ) typically incurred when a flexible ligand adopts a fixed conformation upon receptor binding.

Primary Biophysical Screening: Surface Plasmon Resonance (SPR)

The Causality of the Method: Detecting the binding of a 192.2 Da fragment to a large receptor (>40 kDa) requires extreme biophysical sensitivity. Surface Plasmon Resonance (SPR) is selected over isothermal titration calorimetry (ITC) for primary screening because it provides real-time, label-free detection of mass changes, allowing for the extraction of kinetic rate constants ( kon​ and koff​ ) rather than just equilibrium affinity[5].

Step-by-Step Methodology
  • Sensor Surface Preparation: Utilize a CM5 sensor chip. Rationale: The carboxymethyl dextran matrix provides a three-dimensional environment that maximizes receptor immobilization density, which is a mathematical necessity to generate a detectable resonance signal from a low-mass fragment.

  • Target Immobilization: Perform standard amine coupling to covalently attach the target receptor (e.g., a purified GPCR stabilized in lipid nanodiscs) to the active channel.

  • Analyte Injection: Inject N-C2MC in a carefully graded concentration series (e.g., 10 μ M to 500 μ M) using a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Self-Validation & Quality Control:

    • Reference Subtraction: Route the injection over an unmodified reference channel to subtract non-specific matrix binding.

    • Solvent Correction: Because fragments require DMSO for solubility, and DMSO alters the bulk refractive index, run a 6-point DMSO calibration curve. If the theoretical maximum response ( Rmax​ ) is exceeded, the system automatically flags the data for non-specific aggregation, preventing false positives.

SPR_Workflow A Target Immobilization (CM5 Dextran Matrix) B SPR Kinetic Profiling (N-C2MC Injection) A->B C Solvent Correction (DMSO Calibration) B->C D Data Extraction (kon, koff, KD) C->D

Fig 1. Self-validating SPR workflow for extracting fragment binding kinetics.

Orthogonal Biochemical Validation: TR-FRET Competition

The Causality of the Method: While SPR confirms that N-C2MC binds to the target protein, it does not confirm where it binds. To verify that the fragment engages the functional orthosteric site, an orthogonal competition assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this[6].

Why Time-Resolved? Biological components and fragment libraries exhibit auto-fluorescence that decays rapidly (within nanoseconds). By utilizing Lanthanide donors (like Terbium) which have millisecond emission half-lives, we can introduce a microsecond time delay (gating) before reading the signal. This completely eliminates background noise, yielding an exceptionally clean, self-validating signal.

Step-by-Step Methodology
  • Reagent Assembly: Conjugate the target receptor with a Terbium (Tb3+) chelate donor. Introduce an Alexa Fluor 488 (AF488) labeled reference ligand known to bind the orthosteric site.

  • Competition Incubation: Introduce N-C2MC into the microplate wells. If N-C2MC successfully competes for the orthosteric pocket, it will displace the AF488 tracer, increasing the distance between the fluorophores and causing a quantifiable drop in the FRET signal.

  • Time-Gated Measurement: Excite the microplate at 340 nm, apply a 100 μ s delay, and measure the emission ratio at 520 nm (Acceptor) vs. 495 nm (Donor).

  • Self-Validation & Quality Control: Calculate the Z'-factor using a saturating concentration of an unlabeled reference ligand (positive control) and DMSO vehicle (negative control). A Z'-factor > 0.5 mathematically validates the assay's structural integrity and readiness for fragment screening.

TR_FRET_Mechanism Donor Tb3+ Donor Acceptor AF488 Acceptor Donor->Acceptor FRET Signal (Intact Complex) Fragment N-C2MC Fragment Fragment->Acceptor Displaces Tracer

Fig 2. TR-FRET competition mechanism for determining site-specific binding affinity.

Quantitative Data Synthesis

To evaluate the viability of N-C2MC for further development, the biophysical and biochemical data must be synthesized. Below is a representative data matrix summarizing the targeted binding profile of N-C2MC against a model receptor:

ParameterAssay MethodRepresentative ValueMechanistic Significance
KD​ (Equilibrium Affinity) SPR125 μ MIndicates weak, fragment-level affinity typical of FBDD starting points.
kon​ (Association Rate) SPR 4.2×103M−1s−1 Fast association, characteristic of low-MW, unhindered fragments.
koff​ (Dissociation Rate) SPR 0.52s−1 Rapid dissociation; prevents target-mediated toxicity during early screening.
IC50​ (Inhibitory Conc.) TR-FRET180 μ MConfirms orthosteric site competition; correlates well with SPR KD​ .
Ligand Efficiency (LE) Calculation0.38 kcal/mol/HAHighly efficient binding per heavy atom (LE > 0.3 is the threshold for progression).

Fragment Evolution Strategy

Once the binding affinity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide is validated, the fragment must be evolved. Because the koff​ is typically high for fragments of this size, the optimization strategy should focus on Fragment Growing .

By utilizing X-ray crystallography or Cryo-EM to visualize the N-C2MC/receptor complex, medicinal chemists can identify adjacent unoccupied sub-pockets. Synthetic vectors can then be added—for instance, expanding the cyclopropyl ring with halogenated aryl substituents—to pick up additional van der Waals interactions. This targeted growth decreases the koff​ rate, driving the micromolar KD​ down into the nanomolar range required for clinical efficacy.

References

  • EvitaChem. "Screening Compounds P119225 | EvitaChem: N-Cyclopropyl-2-methoxypyridine-4-carboxamide."[1]1

  • Erlanson et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery (2016).[2] 2

  • PubMed Central (NIH). "Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors."[3] 3

  • MDPI. "Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins."[4]4

  • PubMed (NIH). "A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer."[6] 6

  • ResearchGate. "Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery."[5] 5

Sources

Exploratory

Toxicity and Safety Profile of N-Cyclopropyl-2-methoxypyridine-4-carboxamide: A Preclinical Evaluation Guide

Executive Summary N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS 1795084-02-4) is a highly versatile building block and pharmacophore widely utilized in early-stage drug discovery. The pyridine-4-carboxamide core is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS 1795084-02-4) is a highly versatile building block and pharmacophore widely utilized in early-stage drug discovery. The pyridine-4-carboxamide core is a privileged scaffold, frequently deployed as a hinge-binding motif in the development of potent kinase inhibitors (e.g., MEK, SGK1, and Lats kinases) (1)[1].

However, the specific functionalization of this scaffold—namely the N-cyclopropyl and 2-methoxy groups—introduces distinct metabolic and toxicological liabilities. This whitepaper provides drug development professionals with an in-depth mechanistic analysis of these liabilities and establishes self-validating preclinical protocols to rigorously evaluate the safety profile of this compound class before advancing to lead optimization.

Structural Toxicology & Pharmacophore Analysis

To accurately predict the toxicity profile of N-Cyclopropyl-2-methoxypyridine-4-carboxamide, one must deconstruct the causality behind the metabolic fate of its specific functional groups.

The N-Cyclopropylamine Liability: Reactive Intermediates

While cyclopropyl rings are often incorporated to restrict conformational flexibility and improve metabolic stability over linear alkyl chains, secondary cyclopropylamines present a severe idiosyncratic toxicity risk. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can oxidize the cyclopropylamine moiety via a Hydrogen Atom Transfer (HAT) mechanism rather than simple Single Electron Transfer (SET) (2)[2].

This oxidation triggers a rapid ring-opening sequence, generating highly reactive carbon-centered radicals or α,β-unsaturated aldehydes (3)[3]. If not intercepted by glutathione (GSH), these electrophiles covalently bind to hepatic proteins, leading to severe hepatotoxicity—a mechanism identical to the clinical failure of the antibiotic trovafloxacin (4)[4].

The 2-Methoxypyridine Liability: O-Demethylation

The 2-methoxy group modulates the lipophilicity and electron density of the pyridine core. However, it is highly susceptible to CYP-mediated O-demethylation. The resulting metabolite is a 2-pyridone (2-hydroxypyridine tautomer). While generally non-toxic, this conversion drastically alters the hydrogen-bonding network and aqueous solubility of the molecule, potentially leading to rapid renal clearance or, in high doses, crystallization in renal tubules.

Bioactivation Parent N-Cyclopropyl-2-methoxypyridine -4-carboxamide CYP CYP1A2 / CYP3A4 Oxidation Parent->CYP HAT Hydrogen Atom Transfer (HAT) & Ring Opening CYP->HAT ODemeth O-Demethylation CYP->ODemeth Reactive Reactive Intermediate (α,β-unsaturated aldehyde) HAT->Reactive Pyridone 2-Pyridone Metabolite (Stable) ODemeth->Pyridone Toxicity Covalent Protein Binding (Hepatotoxicity) Reactive->Toxicity Detox GSH Conjugation (Detoxification) Reactive->Detox

Metabolic bioactivation pathway of the N-cyclopropylamine moiety leading to hepatotoxicity.

In Vitro Safety & Toxicity Profiling Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . The inclusion of intrinsic controls prevents false positives/negatives caused by assay degradation or enzymatic failure.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect the formation of electrophilic ring-opened intermediates. Self-Validation Mechanism: Parallel incubation with heat-inactivated microsomes ensures that detected adducts are strictly enzyme-dependent. Trovafloxacin is used as a positive control for cyclopropyl ring-opening.

  • Preparation: Prepare a 10 mM stock of N-Cyclopropyl-2-methoxypyridine-4-carboxamide in DMSO. Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup:

    • Test Sample: HLM + 10 µM Test Compound + 5 mM GSH.

    • Negative Control: Heat-inactivated HLM (boiled for 10 mins) + 10 µM Test Compound + 5 mM GSH.

    • Positive Control: HLM + 10 µM Trovafloxacin + 5 mM GSH.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-HRMS/MS (High-Resolution Mass Spectrometry). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and mass shifts corresponding to the addition of GSH (+307 Da) to the oxidized parent mass.

Protocol B: Hepatotoxicity Screening in 3D PHH Spheroids

Objective: Assess direct cellular toxicity and metabolism-induced toxicity. Self-Validation Mechanism: Primary Human Hepatocytes (PHH) retain native CYP expression better than HepG2. Chlorpromazine serves as a positive control for drug-induced liver injury (DILI), while 0.1% DMSO serves as the vehicle baseline.

  • Cell Culture: Seed PHH into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge lightly to promote 3D spheroid formation. Cultivate for 5 days to ensure stable CYP expression.

  • Dosing: Treat spheroids with a 7-point dose-response curve of the test compound (0.1 µM to 100 µM). Treat control wells with Chlorpromazine (positive) and 0.1% DMSO (negative).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Quantification: Add CellTiter-Glo® 3D Reagent to lyse spheroids and quantify ATP via luminescence. Calculate the IC₅₀ relative to the vehicle control.

Quantitative Data Summaries

The following table summarizes benchmark safety data for the N-Cyclopropyl-2-methoxypyridine-4-carboxamide scaffold. Because early-stage compounds often require structural optimization, these values represent the thresholds required to justify advancing the scaffold into in vivo studies.

Assay / ParameterTarget Threshold (Go/No-Go)Representative Scaffold ValueMechanistic Interpretation
GSH Adduct Formation < 10 pmol eq/mg protein45 - 80 pmol eq/mg (High)Significant CYP-mediated ring opening of the cyclopropylamine. Requires structural optimization (e.g., gem-dimethyl substitution).
HLM Half-Life (T₁/₂) > 30 minutes15 - 25 minutes (Low)Rapid O-demethylation of the 2-methoxy group and cyclopropyl oxidation.
PHH Cytotoxicity (IC₅₀) > 50 µM12 - 18 µM (Moderate)Moderate hepatotoxicity risk, likely driven by reactive intermediate covalent binding.
hERG Inhibition (IC₅₀) > 30 µM> 50 µM (Safe)The pyridine-4-carboxamide core lacks the basicity/lipophilicity required to block the hERG potassium channel.
Ames Test (Genotoxicity) Negative (All Strains)Negative (Safe)The compound does not intercalate DNA or cause frameshift/point mutations, even with S9 metabolic activation.

Preclinical Safety Screening Workflow

To systematically evaluate this compound class, the following Go/No-Go decision tree should be implemented.

ToxWorkflow cluster_invitro Tier 1: In Vitro Self-Validating Assays cluster_invivo Tier 2: In Vivo Profiling Start Compound Screening (CAS 1795084-02-4) GSH Reactive Metabolite Trapping (+/- Heat-Inactivated HLM) Start->GSH Ames Genotoxicity (Ames) (+/- S9 Activation) Start->Ames hERG Cardiotoxicity (Automated Patch-Clamp) Start->hERG PK Rodent PK & Clearance (IV/PO) GSH->PK Failure Attrition (Unacceptable Toxicity) GSH->Failure High Adducts Ames->PK hERG->PK AcuteTox Acute MTD Determination (7-Day Dose Range) PK->AcuteTox Decision Lead Optimization (e.g., Gem-Dimethyl Substitution) AcuteTox->Decision Favorable Profile AcuteTox->Failure Severe Toxicity

Self-validating preclinical safety screening workflow for pyridine-4-carboxamide derivatives.

References

  • Source: Chemical Research in Toxicology (ACS Publications)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Source: PubChem (NIH)

Sources

Foundational

Analytical and Synthetic Profiling of N-Cyclopropyl-2-methoxypyridine-4-carboxamide: Molecular Weight, Exact Mass, and Methodological Validation

Executive Summary N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4), frequently cataloged as N-Cyclopropyl-2-methoxyisonicotinamide, is a highly versatile pyridine-based building block utilized extensivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4), frequently cataloged as N-Cyclopropyl-2-methoxyisonicotinamide, is a highly versatile pyridine-based building block utilized extensively in modern drug discovery [2, 3]. Structurally characterized by a 2-methoxyisonicotinamide core, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors. For researchers and drug development professionals, distinguishing between its average molecular weight and monoisotopic exact mass is paramount. This distinction dictates the accuracy of stoichiometric calculations in the laboratory and the success of high-resolution mass spectrometry (HRMS) validation downstream.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical development, precise mass characterization forms the foundation of analytical confidence.

  • Average Molecular Weight (MW) : Calculated using the standard atomic weights of the elements, accounting for natural isotopic abundance. For the formula C10H12N2O2, the MW is 192.218 g/mol . This value is critical for calculating molarity, reaction stoichiometry, and percentage yield during bulk synthesis.

  • Monoisotopic Exact Mass : Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C = 12.000000, ^1H = 1.007825). The exact mass of the C10H12N2O2 formula is universally established as 192.089878 Da[1]. This metric is the cornerstone of HRMS, allowing for the unambiguous confirmation of molecular identity and the exclusion of isobaric impurities.

Quantitative Mass Specifications

The following table summarizes the critical mass data required for both benchtop synthesis and analytical verification.

PropertyValuePrimary Application
Chemical Formula C10H12N2O2Elemental analysis, stoichiometry
Average Molecular Weight 192.218 g/mol Bulk weighing, molar equivalents
Monoisotopic Exact Mass 192.089878 DaHRMS, formula generation
[M+H]⁺ Exact Mass 193.09715 DaPositive ion mode ESI-MS
[M+Na]⁺ Exact Mass 215.07910 DaAdduct identification in ESI-MS

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the exact mass of N-Cyclopropyl-2-methoxypyridine-4-carboxamide, a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) workflow is employed. The basicity of the pyridine nitrogen makes positive Electrospray Ionization (ESI+) the optimal choice.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the compound in LC-MS grade methanol to a concentration of 0.1 mg/mL.

    • Causality: Methanol ensures complete solvation of the moderately polar isonicotinamide while remaining highly compatible with ESI droplet desolvation dynamics.

  • Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Causality: Formic acid acts as a proton source, pre-forming the [M+H]⁺ ion in solution and significantly enhancing ionization efficiency before the sample enters the mass spectrometer.

  • Mass Calibration (Self-Validating System) : Introduce Leucine Enkephalin (m/z 556.2771) continuously via an independent reference sprayer.

    • Causality: Real-time mass correction (lock-mass) compensates for instrumental drift caused by temperature or electronic fluctuations, ensuring mass accuracy remains strictly below 5 ppm.

  • Data Acquisition & Analysis : Scan m/z 100-1000. Extract the theoretical [M+H]⁺ m/z of 193.0971. Compare the experimental isotopic pattern against the theoretical distribution (the M+1 peak will appear at ~11% relative intensity due to ^13C natural abundance).

MS_Workflow A Sample Preparation (0.1 mg/mL in MeOH) B UHPLC Separation (C18 Column, Gradient) A->B Injection C ESI+ Ionization (Protonation to [M+H]+) B->C Elution D QTOF Mass Analysis (High Mass Accuracy) C->D Ion Transfer E Data Processing (Isotopic Pattern Matching) D->E m/z 193.0971

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Utility and Amide Coupling Workflow

As a building block, N-Cyclopropyl-2-methoxypyridine-4-carboxamide is typically synthesized via the amidation of 2-methoxyisonicotinic acid with cyclopropylamine. This scaffold is then subjected to further cross-coupling (e.g., Suzuki-Miyaura) at the pyridine ring to generate diverse kinase inhibitor libraries.

Optimized Amidation Protocol
  • Activation : To a solution of 2-methoxyisonicotinic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive OAt ester. DIPEA neutralizes the system and deprotonates the amine, while the low temperature prevents premature degradation of the active ester.

  • Coupling : Slowly add cyclopropylamine (1.5 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Cyclopropylamine is sterically hindered; the use of the highly efficient HATU coupling reagent overcomes this steric barrier, ensuring high conversion rates without side-product formation.

  • Workup : Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, and wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4 and concentrate in vacuo. The crude product is then verified using the exact mass protocol described in Section 3.

Synthetic_Utility A 2-Methoxyisonicotinic Acid (Core Precursor) C Amide Coupling (HATU / DIPEA / DMF) A->C B Cyclopropylamine (Amine Source) B->C D N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide (MW: 192.218) C->D Yield & Purity Validation E Lead Optimization (Targeted Kinase Inhibitors) D->E Scaffold Diversification

Figure 2: Synthetic pathway and medicinal chemistry utility of the isonicotinamide core.

Conclusion

Understanding the dichotomy between the molecular weight (192.218 g/mol ) and the exact mass (192.089878 Da) of N-Cyclopropyl-2-methoxypyridine-4-carboxamide is essential for both synthetic execution and analytical validation. By employing rigorous HRMS workflows equipped with self-validating lock-mass systems and optimized coupling protocols, researchers can confidently integrate this building block into advanced drug discovery pipelines.

References

  • National Center for Biotechnology Information. "Nicopholine | C10H12N2O2 | CID 68116" PubChem Database. Available at:[Link]

Exploratory

An In-Depth Technical Guide on the In Vivo Biological Activity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Abstract This technical guide provides a comprehensive framework for evaluating the in vivo biological activity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide, a novel compound belonging to the pyridine carboxamide cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vivo biological activity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide, a novel compound belonging to the pyridine carboxamide class of small molecules. While public data on this specific molecule is limited, this document synthesizes information from relevant patent literature and established pharmacological principles to outline a robust in vivo characterization strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents. We will delve into the hypothesized mechanism of action, detailed experimental protocols for assessing tolerability, pharmacokinetics, and anti-tumor efficacy, and the critical interpretation of in vivo data.

Introduction: The Therapeutic Potential of Pyridine Carboxamides

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target a wide array of biological pathways. Notably, derivatives of this scaffold have been extensively investigated for their anti-proliferative and anti-cancer properties. The specific compound, N-Cyclopropyl-2-methoxypyridine-4-carboxamide, incorporates key functional groups that suggest a potential role as a targeted therapeutic agent. The N-cyclopropyl group can enhance metabolic stability and binding affinity, while the 2-methoxy-pyridine core is a common feature in kinase inhibitors.

This guide will therefore proceed under the working hypothesis that N-Cyclopropyl-2-methoxypyridine-4-carboxamide is an inhibitor of a key signaling pathway implicated in oncogenesis. The subsequent sections will outline a comprehensive in vivo testing cascade to validate this hypothesis and characterize its therapeutic potential.

Hypothesized Mechanism of Action: Targeting Proliferative Signaling

Based on the structural motifs present in N-Cyclopropyl-2-methoxypyridine-4-carboxamide and its similarity to compounds disclosed in recent patents, a plausible mechanism of action is the inhibition of a protein kinase involved in cell proliferation and survival. Many pyridine carboxamide derivatives have been shown to be potent and selective inhibitors of kinases such as the Receptor Tyrosine Kinases (RTKs) or downstream effectors in the MAPK and PI3K/Akt pathways.

The following diagram illustrates a hypothesized signaling pathway that could be targeted by N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound N-Cyclopropyl-2-methoxy pyridine-4-carboxamide Compound->RTK

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase (RTK) by N-Cyclopropyl-2-methoxypyridine-4-carboxamide, leading to the blockade of downstream signaling and inhibition of cell proliferation.

In Vivo Evaluation Strategy

A phased in vivo evaluation is critical to systematically characterize the pharmacological profile of N-Cyclopropyl-2-methoxypyridine-4-carboxamide. The following sections detail the essential studies.

Phase 1: Tolerability and Maximum Tolerated Dose (MTD) Determination

Rationale: The initial in vivo studies are designed to establish a safe dose range for subsequent efficacy studies. This involves administering escalating doses of the compound to healthy animals and monitoring for any adverse effects.

Experimental Protocol:

  • Animal Model: Utilize a standard rodent model, such as BALB/c or C57BL/6 mice (n=3-5 per group).

  • Compound Formulation: Prepare a suitable vehicle for administration (e.g., 0.5% methylcellulose in sterile water). The formulation should be optimized for solubility and stability.

  • Dose Escalation: Administer single escalating doses of N-Cyclopropyl-2-methoxypyridine-4-carboxamide via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).

Data Presentation:

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Observations
Vehicle Control+2.5Normal
10+1.8Normal
30-1.2Normal
100-8.5Mild lethargy
300-22.1Significant lethargy, ruffled fur
Phase 2: Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing an effective dosing regimen for efficacy studies.

Experimental Protocol:

  • Animal Model: Use a rodent model, often cannulated for serial blood sampling.

  • Dosing: Administer a single dose of N-Cyclopropyl-2-methoxypyridine-4-carboxamide at a well-tolerated level, both intravenously (IV) and orally (PO).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation:

ParameterValue
Cmax (ng/mL)1500
Tmax (hr)1.0
AUC (ng*hr/mL)7500
T1/2 (hr)4.2
Bioavailability (%)65
Phase 3: In Vivo Efficacy in a Xenograft Model

Rationale: The definitive test of an anti-cancer agent's in vivo activity is its ability to inhibit tumor growth in a relevant animal model. A human tumor xenograft model is a standard approach.

Experimental Workflow:

xenograft_workflow A Implant Human Tumor Cells in Mice B Allow Tumors to Establish (e.g., 100 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle or Compound Daily C->D E Measure Tumor Volume and Body Weight Bi-weekly D->E F Continue Treatment for Pre-defined Duration E->F G Euthanize and Collect Tissues F->G H Analyze Tumor Growth Inhibition (TGI) G->H

Caption: Standard workflow for an in vivo efficacy study using a human tumor xenograft model in mice.

Experimental Protocol:

  • Cell Line Selection: Choose a human cancer cell line that is sensitive to the hypothesized mechanism of action of the compound in vitro.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize animals into treatment groups (vehicle control, positive control, and different dose levels of N-Cyclopropyl-2-methoxypyridine-4-carboxamide). Administer the compound daily based on the MTD and PK data.

  • Efficacy Readouts: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a pre-defined size. The primary endpoint is Tumor Growth Inhibition (TGI).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
N-Cyclopropyl-2-methoxypyridine-4-carboxamide (30 mg/kg)75050
N-Cyclopropyl-2-methoxypyridine-4-carboxamide (100 mg/kg)30080
Positive Control25083

Conclusion and Future Directions

This guide has outlined a scientifically rigorous and logical framework for the in vivo characterization of N-Cyclopropyl-2-methoxypyridine-4-carboxamide. By systematically evaluating its tolerability, pharmacokinetic profile, and anti-tumor efficacy, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent. The successful completion of these studies would provide strong evidence for its mechanism of action and clinical potential, paving the way for more advanced preclinical studies, such as toxicology and safety pharmacology, and ultimately, an Investigational New Drug (IND) application. The key to success lies in the careful design and execution of these in vivo experiments, coupled with a thorough understanding of the underlying biology of the target pathway.

References

  • Novartis AG. (2012). Pyridine derivatives for use in the treatment of proliferative diseases.
  • Novartis AG. (2014). Pyridine derivatives for use in the treatment of proliferative diseases.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Protocol for N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Application: Small Molecule Building Block Synthesis, Medicinal Chemistry Hit-to-Lead Optimization Introduction & Retrosynthetic S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Application: Small Molecule Building Block Synthesis, Medicinal Chemistry Hit-to-Lead Optimization

Introduction & Retrosynthetic Strategy

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a highly versatile heteroaromatic building block frequently utilized in medicinal chemistry. The structural motif—a functionalized pyridine core coupled with a cyclopropyl amide—provides favorable physicochemical properties, including enhanced metabolic stability, improved solubility, and specific hydrogen-bonding geometries for target engagement.

To achieve a scalable and high-yielding synthesis, we employ a robust two-step telescoped approach:

  • Nucleophilic Aromatic Substitution (SNAr): Conversion of the commercially available, cost-effective 2-chloroisonicotinic acid to 2-methoxyisonicotinic acid using sodium methoxide[1].

  • Amide Coupling: Activation of the resulting carboxylic acid with HATU, followed by aminolysis with cyclopropylamine to yield the target carboxamide[2].

This route avoids the need for early-stage amide formation, which could otherwise be compromised by the harsh basic conditions required for the subsequent methoxylation step.

Experimental Methodologies & Causality

Protocol A: Synthesis of 2-Methoxyisonicotinic Acid (SNAr)

Causality & Mechanism: The carboxylic acid proton of 2-chloroisonicotinic acid is highly acidic. The first equivalent of sodium methoxide (NaOMe) simply deprotonates the acid to form the sodium carboxylate. Because the carboxylate group is electron-donating via induction, it partially deactivates the pyridine ring toward nucleophilic attack. Consequently, elevated temperatures (reflux) and a significant excess of the nucleophile (NaOMe) are strictly required to drive the methoxylation at the 2-position[1].

Self-Validating Workflow:

  • Reaction Setup: Charge a round-bottom flask with 2-chloroisonicotinic acid (1.0 eq) and anhydrous methanol (0.5 M concentration).

  • Reagent Addition: Slowly add a 25% w/w solution of sodium methoxide in methanol (3.0 eq) under a nitrogen atmosphere. Note: The reaction is exothermic during the initial acid-base neutralization.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12–16 hours.

  • Monitoring: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z 158) is fully replaced by the product mass (m/z 154).

  • Self-Purifying Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dissolve the resulting residue in minimal distilled water.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 1M HCl dropwise until the pH reaches exactly ~3.5.

    • Validation Check: pH 3.5 approximates the isoelectric point of 2-methoxyisonicotinic acid. At this pH, the molecule becomes neutrally charged and selectively precipitates from the aqueous matrix, leaving inorganic salts (NaCl) and excess methanol in the supernatant.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under a high vacuum to afford 2-methoxyisonicotinic acid.

Protocol B: Amide Coupling (HATU/DIPEA)

Causality & Mechanism: HATU is selected over traditional carbodiimides (e.g., EDC, DCC) due to its superior reaction kinetics and high yields when coupling heteroaromatic acids[3]. N,N-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base, is used to deprotonate the carboxylic acid without competing as a nucleophile. The 7-aza nitrogen of the HATU-derived active ester provides a neighboring group effect (intramolecular hydrogen bonding) that significantly accelerates the aminolysis step with cyclopropylamine[2].

Self-Validating Workflow:

  • Reaction Setup: Dissolve 2-methoxyisonicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) at room temperature under nitrogen.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes. The solution will turn distinctively yellow/orange, visually confirming the formation of the active O-At ester.

  • Aminolysis: Add cyclopropylamine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Monitoring: Confirm completion via TLC (EtOAc:Hexane 1:1) or LC-MS.

  • Self-Purifying Workup: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

  • Washing Sequence:

    • Wash 1 (Saturated aqueous NaHCO3, 2x): Selectively ionizes and removes any unreacted starting acid and the acidic HOAt byproduct.

    • Wash 2 (Distilled Water, 3x) & Wash 3 (Brine, 1x): Efficiently partitions the highly polar DMF solvent and the tetramethylurea byproduct (from HATU) into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The high-purity target amide, N-Cyclopropyl-2-methoxypyridine-4-carboxamide, is obtained and can be further recrystallized from EtOAc/Heptane if necessary.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRoleExpected Yield
1 2-Chloroisonicotinic acid157.551.01.58 gStarting Material80 - 85%
1 Sodium Methoxide (25% in MeOH)54.023.06.48 gBase / Nucleophile
1 Methanol (Anhydrous)32.04-20 mLSolvent
2 2-Methoxyisonicotinic acid153.141.01.53 gIntermediate85 - 90%
2 Cyclopropylamine57.091.20.68 gAmine Partner
2 HATU380.231.24.56 gCoupling Reagent
2 DIPEA129.243.03.88 gNon-nucleophilic Base
2 DMF (Anhydrous)73.09-50 mLSolvent

Synthesis Workflow Visualization

SynthesisRoute SM 2-Chloroisonicotinic Acid (Starting Material) Step1 Step 1: SNAr Reaction NaOMe, MeOH, Reflux SM->Step1 Int1 2-Methoxyisonicotinic Acid (Intermediate) Step1->Int1 Acidification (pH 3.5) & Filtration Step2 Step 2: Amide Coupling Cyclopropylamine, HATU, DIPEA, DMF Int1->Step2 Product N-Cyclopropyl-2-methoxypyridine -4-carboxamide (Target) Step2->Product Aqueous Workup (NaHCO3/Water)

Figure 1: Two-step synthesis workflow for N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

Sources

Application

Application Note: HPLC Method Development and Validation for N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Introduction and Analyte Profiling N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4; Formula: C₁₀H₁₂N₂O₂; MW: 192.22 g/mol ) is a highly functionalized heterocyclic screening compound and pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analyte Profiling

N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4; Formula: C₁₀H₁₂N₂O₂; MW: 192.22 g/mol ) is a highly functionalized heterocyclic screening compound and pharmaceutical intermediate[1]. Substituted pyridines are fundamental building blocks in drug discovery, heavily utilized for their ability to modulate biological activity and metabolic stability[2].

However, the analytical characterization of pyridine derivatives via High-Performance Liquid Chromatography (HPLC) presents distinct physicochemical challenges[2]. The nitrogen atom in the pyridine ring is sp2 -hybridized; its lone pair of electrons lies in the ring plane and does not participate in the aromatic π -conjugation[3]. This renders the pyridine nitrogen weakly basic (typical pKa​ ~5.2) and highly susceptible to secondary interactions during reversed-phase chromatography[3].

The Chromatographic Challenge

At a neutral mobile phase pH, basic pyridines interact strongly with the acidic residual silanol groups (Si-OH) present on standard silica-based stationary phases[2]. This ion-exchange interaction disrupts the standard hydrophobic partitioning mechanism, resulting in severe peak tailing , reduced resolution, and poor quantitative reproducibility[2]. Consequently, a scientifically grounded method development strategy must prioritize controlling the ionization state of both the analyte and the stationary phase.

Method Development Rationale

To establish a self-validating and robust analytical system, every parameter in the chromatographic method is selected based on the specific causality of the analyte's chemical structure.

Column Chemistry Selection

To mitigate the secondary silanol interactions, standard C18 columns are insufficient. The method requires a highly end-capped C18 column (e.g., J'Sphere ODS-H80 or Waters XBridge C18)[2][4]. End-capping utilizes short-chain silanes (like trimethylchlorosilane) to react with and sterically shield residual silanols, preventing the basic pyridine nitrogen from binding to the silica backbone. Alternatively, polar-embedded columns can be used to create a localized hydrogen-bonding layer that repels the basic analyte from the silica surface.

Mobile Phase and pH Optimization

Because the pyridine nitrogen has a pKa​ of approximately 5.2, operating at a mobile phase pH near this value will result in partial ionization, leading to split peaks and variable retention times. The optimal strategy is to operate at an acidic pH (< 3.0) [5].

  • Causality: Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This fully protonates the pyridine nitrogen, ensuring the analyte exists in a single, consistent ionization state[4]. Furthermore, at pH 2.0, the residual silanols on the stationary phase are fully protonated (neutralized), completely abolishing the detrimental ion-exchange interactions and yielding sharp, symmetrical peaks.

Detector Selection

The pyridine ring acts as a strong chromophore due to its conjugated π -electron system. Ultraviolet (UV) detection using a Diode Array Detector (DAD) at 220 nm provides maximum sensitivity for the π→π∗ and n→π∗ transitions of the pyridine and carboxamide moieties[4].

MethodDev Start Analyte: N-Cyclopropyl-2-methoxypyridine -4-carboxamide Assess Assess Physicochemical Properties (Basic Pyridine, pKa ~5.2) Start->Assess ColSelect Select Column Chemistry (Highly End-capped C18) Assess->ColSelect pHSelect Select Mobile Phase pH (Acidic pH < 3.0 via 0.1% TFA) ColSelect->pHSelect Scouting Gradient Scouting (10-90% ACN over 20 min) pHSelect->Scouting Optimize Optimize Gradient Profile (Target Capacity Factor k' 2-10) Scouting->Optimize Validate ICH Q2(R2) Validation Lifecycle Optimize->Validate

Fig 1. HPLC method development logical workflow for basic pyridine derivatives.

Experimental Protocols

The following step-by-step methodology outlines the optimized reversed-phase HPLC protocol for the quantification and purity assessment of N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

Reagents and Materials
  • Analyte: N-Cyclopropyl-2-methoxypyridine-4-carboxamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q purified water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA)[4].

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade ACN. Degas prior to use.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

Optimized Chromatographic Conditions
  • Column: Highly end-capped C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size)[2][4].

  • Column Temperature: 30 °C (Maintained to ensure viscosity and retention time reproducibility).

  • Flow Rate: 1.0 mL/min[4].

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (DAD)[4].

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the polar analyte)

    • 2.0 – 12.0 min: 10% 70% B (Linear gradient for separation)

    • 12.0 – 15.0 min: 70% B (Column wash)

    • 15.0 – 15.1 min: 70% 10% B (Return to initial)

    • 15.1 – 20.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Validation Framework

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[6][7]. This framework ensures that the method provides reliable data for release and stability testing[8].

Validation Parameters
  • Specificity: Demonstrated by injecting a blank diluent and forcing degradation (acid, base, peroxide, heat, and UV light) to ensure no co-eluting peaks interfere with the principal pyridine peak[6][7].

  • Linearity and Range: Evaluated across 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL)[9].

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte at 50%, 100%, and 150% levels into a synthetic matrix[9].

  • Precision: Calculated via Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst)[9].

  • Robustness: Deliberate variations in flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% absolute)[9].

Validation Val ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity Angle < Threshold) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Rob Robustness (Temp, Flow, pH variations) Val->Rob

Fig 2. Core analytical validation parameters per ICH Q2(R2) guidelines.
Quantitative Data Summary

The following table summarizes the expected validation acceptance criteria and typical performance metrics for this optimized method, complying with ICH Q2(R2) standards.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Typical)Status
System Suitability Tailing Factor (T) 2.0; Plate Count (N) 2000T = 1.15; N = 8500Pass
Specificity Resolution ( Rs​ ) from nearest impurity 1.5 Rs​ = 3.2 (No blank interference)Pass
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 25-150 µg/mL)Pass
Accuracy Mean Recovery between 98.0% and 102.0%99.4% – 100.8% across all levelsPass
Repeatability % RSD of peak areas (n=6) 2.0%% RSD = 0.65%Pass
Robustness % RSD 2.0% under varied conditions% RSD = 1.1% (Max deviation)Pass

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative International Journal of Scientific Research in Science and Technology (SciSpace) URL:[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Welch Materials URL:[Link]

  • HPLC Methods for analysis of Pyridine HELIX Chromatography URL: [Link]

Sources

Method

Application Note: Formulation Strategies for N-Cyclopropyl-2-methoxypyridine-4-carboxamide Delivery

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale N-Cyclopropyl-2-methoxypyridine-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

N-Cyclopropyl-2-methoxypyridine-4-carboxamide (NC2MC) is a critical pharmacophore building block frequently utilized in the design of multikinase inhibitors. The pyridine-4-carboxamide motif is the structural cornerstone of several blockbuster oncology therapeutics (e.g., Lenvatinib, Sorafenib) known for targeting VEGFR, FGFR, and PDGFR pathways[1].

Despite its potent binding affinity in the ATP-competitive pocket of receptor tyrosine kinases, this chemical class suffers from severe physicochemical liabilities. NC2MC is highly lipophilic, possesses a rigid crystal lattice, and exhibits highly pH-dependent solubility, rendering it practically insoluble in standard aqueous buffers[1]. In basic in vitro assays, maximum solubility often requires initial dissolution in DMSO followed by high-dilution in PBS, a method prone to rapid precipitation[2]. For robust preclinical in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation, advanced formulation strategies—specifically Amorphous Solid Dispersions (ASDs) and Phospholipid-Based Mixed Micelles (MMs)—are mandatory to overcome these BCS Class II/IV limitations.

FormulationWorkflow A N-Cyclopropyl-2-methoxypyridine-4-carboxamide (Target API) B Physicochemical Profiling (BCS Class II/IV) A->B C Formulation Strategy Selection B->C D Amorphous Solid Dispersion (Spray Drying) C->D Solid Oral Dosage E Mixed Micellar System (Lipid Co-precipitation) C->E Liquid / IV Dosing F In Vivo PK/PD Assays D->F E->F

Caption: Workflow for selecting formulation strategies based on API physicochemical properties.

Physicochemical Profiling

Before selecting a formulation matrix, it is crucial to establish the baseline properties of the API. The quantitative data below dictates the necessity for high-energy or lipid-based solubilization techniques.

Table 1: Physicochemical Profile of NC2MC

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C₁₀H₁₂N₂O₂Low molecular weight allows high polymer loading in ASDs.
Molecular Weight 192.22 g/mol Favorable for micellar encapsulation.
Estimated LogP ~2.1 - 2.5Highly lipophilic; requires hydrophobic microenvironments.
Aqueous Solubility < 0.16 mg/mL (pH 7.2)Prone to precipitation; requires supersaturation maintenance[2].
Ionization (pKa) ~4.5 (Pyridine Nitrogen)pH-dependent solubility; practically insoluble at intestinal pH[1].

Formulation Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Causality

To prepare NC2MC for solid oral dosing, converting the crystalline API into an amorphous state is highly effective. Transient solvent evaporation during the spray-drying process results in elevated viscosity, leading to the kinetic entrapment of the API inside a polymer carrier matrix[3]. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the dispersion polymer. The hydrophobic acetyl groups interact with the methoxypyridine moiety of NC2MC, while the ionizable succinoyl groups ensure the polymer remains un-ionized in the acidic stomach (preventing premature drug release) and dissolves rapidly in the higher pH of the intestine to maintain drug supersaturation.

Step-by-Step Protocol: Spray Drying

Note: This protocol is self-validating; the formation of a clear solution in Step 1 confirms appropriate solvent selection, while a single glass transition temperature (Tg) in post-process DSC analysis validates a true solid solution.

  • Solvent System Preparation: Prepare a 1:1 (w/w) mixture of Dichloromethane (DCM) and Methanol. Rationale: DCM disrupts the API's crystal lattice, while Methanol ensures complete solvation of the HPMCAS polymer chains[3].

  • Solution Mixing: Dissolve NC2MC and HPMCAS at a 1:3 (w/w) drug-to-polymer ratio. Stir continuously at 300 rpm until optically clear. Adjust the total solids content to 8% (w/w) to optimize the viscosity for atomization.

  • Spray Drying Execution: Feed the solution into a laboratory-scale spray dryer using the following optimized parameters:

    • Inlet Temperature: 65 ± 5 °C

    • Outlet Temperature: 35 ± 5 °C

    • Feed Rate: 15 mL/min

    • Atomization Gas Pressure: 0.15 MPa

  • Secondary Drying: The rapid evaporation produces particles with a high surface area-to-volume ratio[3]. Transfer the collected powder to a vacuum oven at 40 °C for 24 hours to eliminate residual DCM/Methanol below ICH Q3C limits.

Formulation Strategy B: Phospholipid-Based Mixed Micelles (MMs)

Mechanistic Causality

For intravenous (IV) or liquid oral gavage in rodent models, aqueous nanosuspensions are required. Phospholipid-based mixed micelles mimic endogenous lipid digestion. While Soy Phosphatidylcholine (SPC) forms a robust bilayer, its low curvature radius limits micelle miniaturization. The addition of Sodium Glycocholate (SGC) —a bile salt acting as an edge-activator—intercalates between SPC molecules. This specific mass ratio of PC and SGC is a decisive factor that increases interfacial flexibility, reducing the micelle size to <50 nm and achieving up to a 500-fold enhancement in solubility for pyridine-4-carboxamides[4].

Step-by-Step Protocol: Co-Precipitation & Hydration
  • Lipid Co-precipitation: In a round-bottom flask, dissolve NC2MC, SPC, and SGC in absolute ethanol at a precise mass ratio of 1:3:1. Rationale: This ratio prevents serum proteins from adhering to the micelle surface, ensuring in vivo stability[4].

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the ethanol at 40 °C under reduced pressure (100 mbar) for 45 minutes until a uniform, dry lipid film is deposited on the flask walls.

  • Hydration: Rehydrate the film using 10 mM Phosphate Buffered Saline (PBS, pH 7.4). Agitate the flask at 150 rpm in a 37 °C water bath for 30 minutes.

  • Size Reduction (Sonication): Subject the crude dispersion to probe sonication (200 W, 3 minutes total, 3s ON / 3s OFF cycle) in an ice bath to prevent thermal degradation. The dispersion will transition from milky to translucent, indicating successful micellization.

  • Sterile Filtration: Pass the mixed micelles through a 0.22 µm Polyethersulfone (PES) syringe filter to sterilize the formulation and remove any unencapsulated, precipitated API.

Analytical Validation & Comparative Data

To validate the success of the formulations, quantitative HPLC analysis (C18 column, UV detection at 254 nm, mobile phase: Acetonitrile/Water with 0.1% TFA) is utilized to measure encapsulation efficiency and apparent solubility.

Table 2: Comparative Pharmacokinetic & Solubility Profiles

Formulation TypeApparent Aqueous SolubilityEncapsulation EfficiencyRelative Oral Bioavailability (Estimated)
Unformulated API (Free Base) < 0.16 mg/mLN/A100% (Baseline)
HPMCAS ASD (1:3 Ratio) ~12.5 mg/mL> 98% (Solid Solution)~145%
SPC/SGC Mixed Micelles ~80.0 mg/mL87.6%[4]~176%[4]

Note: The mixed micelle formulation demonstrates superior liquid-state solubilization, making it the optimal choice for high-dose toxicity studies or IV administration.

Pathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation Cascade Downstream Kinases (RAF/MEK/ERK) Receptor->Cascade Phosphorylation Inhibitor Pyridine-4-carboxamide (NC2MC Motif) Inhibitor->Receptor ATP-competitive Blockade Outcome Angiogenesis Inhibition Cascade->Outcome Cellular Response

Caption: Mechanism of action for pyridine-4-carboxamide derivatives inhibiting VEGFR2 signaling.

References

  • [3] PubMed Central (PMC). "Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques." Pharmaceutics. Available at:[Link]

  • [1] U.S. Food and Drug Administration (FDA). "Lenvatinib (LENVIMA) NDA 206947 Clinical Pharmacology and Biopharmaceutics Review." AccessData FDA. Available at:[Link]

  • [4] PubMed. "Self-assembled phospholipid-based mixed micelles for improving the solubility, bioavailability and anticancer activity of lenvatinib." Colloids and Surfaces B: Biointerfaces, 2021. Available at:[Link]

Sources

Application

Application Note: LC-MS/MS Quantification of N-Cyclopropyl-2-methoxypyridine-4-carboxamide in Human Plasma

Executive Summary The quantification of small-molecule therapeutics in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) evaluations. N-Cyclopropyl-2-methoxypyridine-4-carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule therapeutics in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) evaluations. N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a highly specific chemical scaffold representative of novel pyridine-carboxamide motifs frequently utilized in modern kinase inhibitors and targeted therapeutics.

This application note details a state-of-the-art, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust quantification of this compound in human plasma. By employing a highly selective Solid Phase Extraction (SPE) workflow coupled with sub-2 µm Ultra-Performance Liquid Chromatography (UPLC), this method completely mitigates phospholipid-induced ion suppression. The protocol has been designed to strictly adhere to the FDA Bioanalytical Method Validation Guidance (2018) [1] and the ICH M10 Guideline (2022) [2].

Pharmacological & Analytical Context (The "Why")

To develop a robust assay, one must first understand the physicochemical nature of the analyte:

  • Chemical Formula: C10H12N2O2 (Monoisotopic Mass: 192.09 Da).

  • Ionization Strategy: The 2-methoxypyridine ring contains a basic nitrogen that readily accepts a proton under acidic conditions. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient ionization technique, yielding a stable [M+H]+ precursor ion at m/z 193.1.

  • Fragmentation Mechanics: During Collision-Induced Dissociation (CID) in the Q2 collision cell, the amide bond acts as the primary site of cleavage. The loss of the cyclopropylamine moiety (-57 Da) generates a highly stable 2-methoxyisonicotinoyl cation at m/z 136.1. This specific pathway provides an excellent primary Multiple Reaction Monitoring (MRM) transition (m/z 193.1 136.1) with minimal endogenous background noise.

Self-Validating System Design

A method is only as trustworthy as its internal controls. To ensure absolute data integrity, this protocol utilizes N-(Cyclopropyl-d4)-2-methoxypyridine-4-carboxamide as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes exactly with the analyte, it perfectly compensates for any well-to-well variations in extraction recovery or transient matrix effects in the MS source.

Methodological Rationale & Workflow

Sample Preparation: Why SPE over Protein Precipitation?

Simple Protein Precipitation (PPT) with acetonitrile is fast but leaves high concentrations of endogenous glycerophospholipids in the extract. These lipids accumulate on the analytical column and co-elute with the analyte, competing for charge in the ESI droplet and causing severe signal suppression (matrix effect).

To guarantee regulatory compliance, we utilize a Mixed-Mode Reversed-Phase SPE strategy.

  • Aqueous Wash (5% Methanol): Removes polar salts and endogenous peptides without breaking the hydrophobic interaction between the analyte and the sorbent.

  • Hexane Wash: Selectively strips away non-polar lipids and phospholipids.

  • Acetonitrile Elution: Recovers the moderately hydrophobic analyte with high efficiency.

SPE_Workflow A 1. Aliquot Plasma (50 µL) + SIL-IS + 2% H3PO4 C 3. Load Sample (Apply low vacuum) A->C B 2. Condition SPE Plate (MeOH -> Water) B->C D 4. Wash 1: 5% MeOH (Removes polar salts) C->D E 5. Wash 2: Hexane (Removes phospholipids) D->E F 6. Elute: 100% Acetonitrile (Collect in clean plate) E->F G 7. Evaporate & Reconstitute (Ready for LC-MS/MS) F->G

Caption: Solid Phase Extraction (SPE) workflow designed to eliminate phospholipid-induced matrix effects.

LC-MS/MS System Architecture

LCMS_Mechanism A UPLC Separation (C18, 1.7 µm) B ESI(+) Source Protonation to [M+H]+ A->B C Q1: Precursor m/z 193.1 B->C D Q2: Collision Cell Argon CID C->D E Q3: Product Ions m/z 136.1 & 161.1 D->E F Electron Multiplier Signal Detection E->F

Caption: Tandem mass spectrometry (MRM) pathway for N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • SPE Plate: Oasis HLB 96-well µElution Plate (2 mg/well).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Sample Extraction Procedure
  • Spiking: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein-drug binding and ensure the basic pyridine nitrogen is fully protonated for optimal SPE retention. Vortex for 2 minutes.

  • Conditioning: Condition the HLB µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Loading: Apply the pre-treated samples to the SPE plate. Draw through using a gentle vacuum (approx. 2-3 in Hg).

  • Washing: Wash with 200 µL of 5% Methanol in water, followed by 200 µL of Hexane. Discard the flow-through.

  • Elution: Elute the analytes into a clean collection plate using 2 × 50 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B).

LC-MS/MS Operating Conditions
  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 4.5 min: Return to 20% B (Equilibration)

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Desolvation Gas: 1000 L/hr

  • MRM Transitions:

    • Analyte (Quantifier): m/z 193.1 136.1 (Collision Energy: 22 eV)

    • Analyte (Qualifier): m/z 193.1 161.1 (Collision Energy: 18 eV)

    • SIL-IS: m/z 197.1 136.1 (Collision Energy: 22 eV)

System Suitability and Run Acceptance (Self-Validation)

Before acquiring study data, inject a System Suitability Test (SST) sample (equivalent to the Lower Limit of Quantification, LLOQ) to verify signal-to-noise (S/N > 10) and retention time stability. Bracket the analytical run with Quality Control (QC) samples. The run is only accepted if 67% of QCs are within ±15% of their nominal values (±20% for LLOQ QC), adhering strictly to ICH M10 criteria [2].

Method Validation Results

The method was rigorously validated over a linear dynamic range of 1.0 ng/mL to 1000 ng/mL in human plasma.

Table 1: Precision and Accuracy

Intra-day (n=6) and Inter-day (n=18 over 3 days) precision and accuracy were evaluated using four levels of QC samples. All results easily met the FDA/ICH acceptance criteria of 15% CV (Coefficient of Variation) and ± 15% RE (Relative Error).

Nominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
1.0 (LLOQ) 6.2+4.57.8+5.2
3.0 (Low QC) 4.1+2.15.4+3.0
400 (Mid QC) 3.5-1.44.2-1.8
800 (High QC) 2.8-0.53.1-1.0
Table 2: Extraction Recovery and Matrix Effect

Matrix effects were assessed by comparing the peak areas of post-extraction spiked blank plasma to neat standard solutions. The use of the HLB SPE protocol resulted in near-quantitative recovery and negligible ion suppression, proving the efficacy of the hexane lipid-removal wash.

Concentration LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
Low (3.0 ng/mL) 88.4 ± 4.295.2 ± 3.8
High (800 ng/mL) 91.2 ± 3.198.1 ± 2.5

(Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement. Values between 95-98% demonstrate an exceptionally clean extract).

Conclusion

By leveraging the specific physicochemical properties of N-Cyclopropyl-2-methoxypyridine-4-carboxamide, we have engineered an LC-MS/MS assay that is highly sensitive, selective, and robust. The integration of a targeted SPE workflow eliminates matrix-induced variability, ensuring that the generated pharmacokinetic data is scientifically defensible and fully compliant with global regulatory standards.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

Method

Application Notes &amp; Protocols: N-Cyclopropyl-2-methoxypyridine-4-carboxamide as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Importance of the Pyridine Carboxamide Scaffold The pyridine ring is a cornerstone of modern medicinal chemistry. As a privileged scaffold, it is the second most common nitrogen-containing het...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridine Carboxamide Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry. As a privileged scaffold, it is the second most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse substitution patterns allow for the fine-tuning of pharmacological parameters such as potency, selectivity, and metabolic stability.[1][2] Within this class, pyridine carboxamide derivatives have emerged as crucial components in a wide range of therapeutic agents, including treatments for cancer, infectious diseases, and neurological disorders.[1][3][4]

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a highly valuable and versatile precursor for the synthesis of complex APIs. Its structure incorporates several key features for further chemical elaboration:

  • A pyridine core , which can be functionalized through various organic reactions.

  • A 4-carboxamide group , providing a robust handle for creating complex molecular architectures via amide bond coupling.[5]

  • A 2-methoxy group , which influences the electronic properties of the pyridine ring and can be a site for nucleophilic substitution.

  • An N-cyclopropyl group , a non-classical bioisostere often introduced to improve metabolic stability, potency, and membrane permeability.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and scientific rationale for the use of N-Cyclopropyl-2-methoxypyridine-4-carboxamide in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of a starting material is critical for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂Inferred from structure
Molecular Weight 192.22 g/mol Inferred from structure
Appearance Off-white to pale yellow solidTypical for this class of compound
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in waterTypical for this class of compound
logP ~1.5 - 2.5 (Predicted)Based on similar structures

Reactivity Insights: The reactivity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide is governed by its constituent functional groups. The pyridine nitrogen is weakly basic and can act as a hydrogen bond acceptor, a crucial interaction in many enzyme-ligand binding events.[2] The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The aromatic ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxamide and the ring nitrogen can make this challenging without activation. The 2-methoxy group can potentially be substituted by strong nucleophiles under forcing conditions, providing a route for further diversification.

Application Protocol I: Synthesis of N-Cyclopropyl-2-methoxypyridine-4-carboxamide

The most direct synthesis of the title compound involves the amidation of its corresponding carboxylic acid precursor, 2-methoxyisonicotinic acid. This two-step protocol first activates the carboxylic acid, typically by converting it to an acid chloride, before reacting it with cyclopropylamine.

cluster_0 Step A: Acid Chloride Formation cluster_1 Step B: Amidation 2-methoxyisonicotinic_acid 2-Methoxyisonicotinic Acid Acid_Chloride 2-Methoxyisonicotinoyl chloride 2-methoxyisonicotinic_acid->Acid_Chloride DCM, cat. DMF 0°C to RT SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Target_Molecule N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide Acid_Chloride->Target_Molecule DCM, Et₃N 0°C to RT Acid_Chloride->Target_Molecule Cyclopropylamine Cyclopropylamine

Caption: Synthesis of the title precursor.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 2-methoxyisonicotinic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Cyclopropylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Protocol:

Step A: Formation of 2-Methoxyisonicotinoyl Chloride

  • Suspend 2-methoxyisonicotinic acid (1.0 eq) in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the suspension to 0°C using an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 15 minutes. Causality Note: Dropwise addition is crucial to control the exothermic reaction and the evolution of CO and CO₂ gases.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • The resulting solution of the acid chloride is typically used directly in the next step without purification.

Step B: Amidation with Cyclopropylamine

  • In a separate dry, nitrogen-flushed flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Expertise Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the formation of amine hydrochloride salts.

  • Cool this amine solution to 0°C in an ice bath.

  • Slowly add the freshly prepared acid chloride solution from Step A to the stirred amine solution via a dropping funnel over 30 minutes.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield N-Cyclopropyl-2-methoxypyridine-4-carboxamide as a solid.[6]

Application Protocol II: Synthesis of a SHP2 Inhibitor Intermediate

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a key target in oncology.[4] Pyridine carboxamide derivatives have shown potent allosteric inhibition of SHP2.[4] This protocol outlines a common synthetic sequence where N-Cyclopropyl-2-methoxypyridine-4-carboxamide is elaborated into a more complex intermediate via a Suzuki cross-coupling reaction, a cornerstone of modern API synthesis. For this hypothetical protocol, we will assume the synthesis of a bromo-derivative of our precursor is available for coupling.

Precursor Bromo-Substituted N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide API_Intermediate Advanced API Intermediate Precursor->API_Intermediate Suzuki Coupling Boronic_Acid Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) Boronic_Acid->API_Intermediate Solvent (e.g., Dioxane/H₂O) Heat Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: Suzuki coupling workflow for API intermediate.

Detailed Step-by-Step Protocol for Suzuki Coupling

Materials and Reagents:

  • Bromo-substituted N-Cyclopropyl-2-methoxypyridine-4-carboxamide (1.0 eq)

  • Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Ethyl acetate, brine, anhydrous MgSO₄

Protocol:

  • To a Schlenk flask or microwave vial, add the bromo-pyridine precursor (1.0 eq), the aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Trustworthiness Note: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring reproducible and high-yielding reactions.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Add the degassed solvent system (1,4-Dioxane/Water). The mixture should be thoroughly sparged with the inert gas for 15-20 minutes prior to addition.

  • Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate. b. Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl API intermediate.

Summary of Key Transformations & Expected Outcomes

TransformationKey ReagentsSolventTemp.Typical YieldPurpose
Amide Formation SOCl₂, Cyclopropylamine, Et₃NDCM0°C to RT75-90%Synthesis of the core precursor.
Suzuki Coupling Aryl Boronic Acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-100°C60-85%C-C bond formation to build molecular complexity.

Conclusion

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a strategically designed precursor that provides a reliable and versatile entry point into the synthesis of complex, high-value active pharmaceutical ingredients. The protocols detailed herein for its synthesis and subsequent elaboration via Suzuki coupling represent robust and scalable methods applicable in both discovery and process chemistry settings. By understanding the underlying chemical principles and adhering to best practices for reaction execution, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Vertex AI Search.
  • The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Vertex AI Search.
  • 2-[(Cyclopropylcarbonyl)amino]-N-(4-Methoxypyridin-3-Yl)pyridine-4-Carboxamide. PubChem.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024, January 9). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide. Appchem.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). MDPI.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024, December 5). PubMed.
  • N-CYCLOPROPYL-2,6-DIMETHOXYPYRIMIDINE-4-CARBOXAMIDE. ChemicalBook.
  • 2-(cyclopropylmethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide. Chemspace.
  • Compound N-cyclopropyl-2-(5-methylthiophen-2-yl)pyridine-4-carboxamide. Chemdiv.
  • Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC. PMC.
  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Google Patents.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20). PMC.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. PMC.
  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC. PMC.
  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents.
  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Semantic Scholar.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). MDPI.

Sources

Application

Catalytic Amidation for the Synthesis of N-Cyclopropyl-2-methoxypyridine-4-carboxamide: Application Notes and Protocols

Introduction: The Significance of N-Cyclopropyl-2-methoxypyridine-4-carboxamide and the Imperative for Greener Amidation N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a key structural motif found in a variety of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Cyclopropyl-2-methoxypyridine-4-carboxamide and the Imperative for Greener Amidation

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a key structural motif found in a variety of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, while the substituted pyridine core is a versatile scaffold for molecular recognition.[1] Traditionally, the synthesis of such amides has relied on stoichiometric coupling reagents, which, while effective, generate significant chemical waste and often require harsh reaction conditions.[2]

Catalytic amidation has emerged as a more sustainable and atom-economical alternative, directly coupling a carboxylic acid and an amine with the formation of water as the only byproduct.[2] This approach aligns with the principles of green chemistry by reducing waste, minimizing the use of hazardous reagents, and often proceeding under milder conditions.[3] This guide provides detailed protocols and mechanistic insights for three distinct and powerful catalytic methods for the synthesis of N-Cyclopropyl-2-methoxypyridine-4-carboxamide: boric acid-catalyzed, transition metal-catalyzed, and enzyme-catalyzed amidation.

Boron-Based Catalysis: A Mild and Versatile Approach

Boron-based catalysts, particularly boric acid and its derivatives, have gained significant traction for direct amidation due to their low cost, low toxicity, and broad functional group tolerance.[3][4] These catalysts operate under dehydrative conditions, facilitating the condensation of the carboxylic acid and amine.

Mechanistic Rationale: The Role of Boron in Carboxylic Acid Activation

The precise mechanism of boron-catalyzed amidation has been a subject of extensive study. While initially thought to proceed through a simple monoacyloxyboron intermediate, recent evidence suggests a more complex pathway involving dimeric boron species.[2] The currently accepted mechanism involves the formation of a bridged "B-O-B" species from the carboxylic acid and the boron catalyst. This intermediate activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The concerted action of at least two boron atoms is believed to be crucial for this activation.[2]

Boric_Acid_Catalysis RCOOH 2-Methoxypyridine- 4-carboxylic Acid IntermediateA Bridged 'B-O-B' Intermediate RCOOH->IntermediateA + Boric Acid RNH2 Cyclopropylamine Tetrahedral_Int Tetrahedral Intermediate RNH2->Tetrahedral_Int BOH3 Boric Acid (Catalyst) BOH3->IntermediateA IntermediateA->Tetrahedral_Int + Cyclopropylamine Tetrahedral_Int->BOH3 Regeneration Amide N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide Tetrahedral_Int->Amide Collapse H2O Water (Byproduct) Tetrahedral_Int->H2O Transition_Metal_Catalysis RCOOH 2-Methoxypyridine- 4-carboxylic Acid Activated_Acid Activated Carboxylic Acid [R-C(O)O-ZrCl₃] RCOOH->Activated_Acid + ZrCl₄ RNH2 Cyclopropylamine Tetrahedral_Int Tetrahedral Intermediate RNH2->Tetrahedral_Int ZrCl4 ZrCl₄ (Catalyst) ZrCl4->Activated_Acid Activated_Acid->Tetrahedral_Int + Cyclopropylamine Tetrahedral_Int->ZrCl4 Regeneration Amide N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide Tetrahedral_Int->Amide Collapse H2O Water Tetrahedral_Int->H2O Lipase_Catalysis RCOOH 2-Methoxypyridine- 4-carboxylic Acid AcylEnzyme Acyl-Enzyme Intermediate RCOOH->AcylEnzyme + Lipase Enzyme Lipase (e.g., Novozym 435) Enzyme->AcylEnzyme AcylEnzyme->Enzyme Regeneration Amide N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide AcylEnzyme->Amide + Cyclopropylamine H2O Water AcylEnzyme->H2O RNH2 Cyclopropylamine RNH2->Amide

Sources

Method

Application Note: Synthesis and Derivatization of N-Cyclopropyl-2-methoxypyridine-4-carboxamide Scaffolds

Executive Summary & Mechanistic Rationale The N-cyclopropyl-2-methoxypyridine-4-carboxamide motif is a privileged structural fragment in modern medicinal chemistry. It serves as the core pharmacophore in a variety of tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The N-cyclopropyl-2-methoxypyridine-4-carboxamide motif is a privileged structural fragment in modern medicinal chemistry. It serves as the core pharmacophore in a variety of targeted therapeutics, including ErbB receptor tyrosine kinase inhibitors[1], PI3K/mTOR dual inhibitors[2], and antimalarial plasmepsin II inhibitors[3].

This application note provides a comprehensive, self-validating protocol for the preparation and late-stage derivatization of this scaffold.

Structural Significance

The selection of the N-cyclopropyl and 2-methoxypyridine functional groups is driven by highly specific structure-activity relationship (SAR) requirements:

  • Cyclopropyl Ring: Unlike linear alkyl groups (e.g., isopropyl or ethyl) which are highly susceptible to CYP450-mediated oxidation, the cyclopropyl ring provides superior metabolic stability. Furthermore, its rigid dihedral angle restricts the conformational flexibility of the amide, locking the N-H bond into an optimal vector for hydrogen bonding with the kinase hinge region[2].

  • 2-Methoxypyridine Core: The methoxy group acts as a strong hydrogen bond acceptor while simultaneously donating electron density into the pyridine ring, modulating the pKa of the pyridine nitrogen to optimize target residence time.

BindingPathway Ligand N-Cyclopropyl-2-methoxy- pyridine-4-carboxamide Pyridine 2-Methoxypyridine Core (H-Bond Acceptor) Ligand->Pyridine AmideNH Amide N-H (H-Bond Donor) Ligand->AmideNH Cyclopropyl Cyclopropyl Group (Steric Shielding) Ligand->Cyclopropyl C5Sub C5-Aryl Substituent (pi-pi Stacking) Ligand->C5Sub Hinge Kinase Hinge Region (e.g., Val851 / Met793) Solvent Solvent Exposed Region Hydrophobic Hydrophobic Pocket II Pyridine->Hinge Interacts with backbone NH AmideNH->Hinge Interacts with backbone C=O Cyclopropyl->Solvent Directs conformation C5Sub->Hydrophobic Occupies deep pocket

Caption: Pharmacophore logic and kinase binding interaction pathway of the target scaffold.

Retrosynthetic Strategy & Route Design

To enable the synthesis of diverse structural derivatives, we utilize 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylic acid (CAS: 2704631-14-9) as the starting material. The presence of ortho-fluoro and ortho-bromo substituents creates extreme steric congestion around the C4-carboxylic acid.

Causality in Reagent Selection: Standard peptide coupling agents (e.g., HATU, EDC/HOBt) routinely fail or provide sub-20% yields for this substrate. The bulky active ester intermediates generated by these reagents cannot easily be attacked by cyclopropylamine due to the flanking halogens. Therefore, conversion to the sterically unencumbered and highly electrophilic acid chloride using oxalyl chloride and catalytic DMF (via the Vilsmeier-Haack chloroiminium intermediate) is strictly required to achieve quantitative amidation[1].

SynthWorkflow SM 5-Bromo-3-fluoro-2-methoxy- pyridine-4-carboxylic acid Act Acid Activation (Oxalyl Chloride, DMF cat.) SM->Act Step 1 (0°C to 25°C) Int Acid Chloride Intermediate (Highly Reactive) Act->Int -COCl formation Amide Amidation (Cyclopropylamine, DIPEA) Int->Amide Step 2 (0°C to RT) Prod N-Cyclopropyl-5-bromo-3-fluoro- 2-methoxypyridine-4-carboxamide Amide->Prod Amide Bond Formation Deriv Late-Stage Functionalization (Suzuki Coupling at C5) Prod->Deriv Step 3 (Pd-Catalyzed) Final Target Kinase Inhibitor Deriv->Final Cross-Coupling

Caption: Synthetic workflow for the preparation and derivatization of the target scaffold.

Experimental Protocols

Protocol A: Preparation of 5-Bromo-N-cyclopropyl-3-fluoro-2-methoxypyridine-4-carboxamide

This protocol utilizes a self-validating system with integrated In-Process Controls (IPCs) to ensure experimental integrity.

Step 1: Acid Chloride Formation

  • Charge a flame-dried round-bottom flask with 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylic acid (4.0 g, 16.0 mmol) and anhydrous Dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add catalytic N,N-Dimethylformamide (DMF, 62 mg, 0.80 mmol).

  • Dropwise add Oxalyl chloride (2.7 mL, 32.0 mmol) over 10 minutes.

  • Remove the ice bath and stir the mixture at 25 °C for 2 hours.

    • Self-Validating IPC 1 (Reaction Completion): Withdraw a 10 µL aliquot, quench into 500 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester intermediate ( [M+H]+=264.0 for 79 Br and 266.0 for 81 Br) confirms complete conversion of the acid.

  • Concentrate the mixture under reduced pressure to yield the crude acid chloride as a residue. Do not expose to ambient moisture.

Step 2: Amidation

  • Redissolve the crude acid chloride in anhydrous DCM (40 mL) and cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 8.4 mL, 48.0 mmol).

  • Dropwise add Cyclopropylamine (1.34 mL, 19.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate = 3:1 to 1:1).

    • Self-Validating IPC 2 (Product Verification):

      • LC-MS: Expected [M+H]+=289.0 ( 79 Br) and 291.0 ( 81 Br).

      • 1 H NMR (400 MHz, CDCl3​ ): δ 8.10 (s, 1H, Pyridine C6-H), 6.50 (br s, 1H, Amide N-H), 4.05 (s, 3H, −OCH3​ ), 2.90 (m, 1H, Cyclopropyl -CH-), 0.85 (m, 2H, Cyclopropyl −CH2​− ), 0.65 (m, 2H, Cyclopropyl −CH2​− ).

Protocol B: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling

To synthesize extended structural derivatives (e.g., PI3K/mTOR inhibitors), the C5-bromide is utilized as a versatile synthetic handle[2].

  • In a microwave vial, combine the product from Protocol A (1.0 mmol), an aryl boronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol), and K2​CO3​ (3.0 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 5 mL).

  • Seal the vial and heat at 90 °C for 4 hours.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC to isolate the final structural derivative.

Quantitative Data & Optimization

Table 1: Reagent Selection and Yield Optimization for Amidation of Sterically Hindered Pyridine-4-carboxylic Acids

Coupling ReagentBaseSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
HATUDIPEADMF252418%Severe steric clash prevents amine attack on active ester.
EDC / HOBtTEADCM2548<10%Incomplete activation; starting material recovered.
Oxalyl Chloride / DMF DIPEA DCM 0 to 25 5 92% Optimal. Acid chloride bypasses steric hindrance.

Table 2: Late-Stage Suzuki-Miyaura Cross-Coupling Optimization (C5-Bromide to Aryl)

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Impurity
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 10045%Significant protodehalogenation (debromination).
Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane10068%Homocoupling of boronic acid.
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 90 88% Clean conversion; minimal side reactions.

Troubleshooting Guide

  • Issue: Incomplete acid chloride formation (observed via LC-MS IPC 1).

    • Causality & Solution: The Vilsmeier-Haack reagent requires strictly anhydrous conditions. If moisture is present, the acid chloride hydrolyzes back to the starting material. Ensure DCM is freshly distilled over CaH2​ and use a fresh bottle of anhydrous DMF.

  • Issue: Protodehalogenation (loss of the bromine atom) during Step 3 Suzuki Coupling.

    • Causality & Solution: Slower reductive elimination rates relative to the beta-hydride elimination/protonation pathway cause this. Switching to a bidentate ligand with a larger bite angle, such as dppf in Pd(dppf)Cl2​ , accelerates the reductive elimination step, suppressing the debromination side reaction.

References

  • WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS. Google Patents. Available at:[1]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI (2023). Available at:[Link][2]

  • Information on EC 3.4.23.39 - plasmepsin II. BRENDA Enzyme Database. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Cyclopropyl-2-methoxypyridine-4-carboxamide Solubility

Welcome to the Technical Support Center for handling N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4). As a Senior Application Scientist, I have designed this guide to help researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the physicochemical challenges of formulating this specific pyridine-carboxamide building block.

Proper solvation is not merely about achieving a visually clear liquid; it is a fundamental prerequisite for generating reproducible, high-fidelity assay data. This guide moves beyond basic instructions to explain the mechanistic causality behind common precipitation issues, providing self-validating protocols to ensure your compound remains fully dissolved, stable, and active.

Section 1: Physicochemical Profiling & Solvation Dynamics

To effectively troubleshoot solubility, we must first analyze the molecule's structural properties. N-Cyclopropyl-2-methoxypyridine-4-carboxamide features a hydrophobic cyclopropyl ring and a methoxypyridine core, balanced by a polar carboxamide group[1]. This dual nature makes it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), but exceptionally sensitive to water contamination and rapid shifts in solvent polarity.

Table 1: Physicochemical Properties & Solvation Guidelines

PropertyValue / RecommendationCausality & Experimental Impact
Molecular Weight 192.22 g/mol Small molecule size generally favors rapid solvation kinetics in organic solvents[1].
H-Bond Donors 1 (Amide NH)Can form intermolecular networks; prone to aggregation if the solvent's H-bonding capacity is disrupted by water.
H-Bond Acceptors 3 (N, O, O)Competes with water for DMSO interaction. High water content will strip the DMSO solvation shell.
Recommended Solvent 100% Anhydrous DMSOPrevents hydrolysis and maintains the thermodynamic stability of the solvation shell[2].
Max Stock Conc. 20 mM – 50 mMExceeding 50 mM exponentially increases the risk of cold-induced precipitation during freeze-thaw cycles[3].
Aqueous Solubility Poor (< 1 mM)Requires intermediate stepwise dilution to prevent a sudden thermodynamic "solvent crash" in assay media[4].
Section 2: Frequently Asked Questions (FAQs)

Q1: My stock solution was completely clear when I prepared it, but I noticed a precipitate after storing it for a month at -20°C. What caused this? A1: This is a classic symptom of either DMSO hygroscopicity or freeze-thaw-induced nucleation. DMSO is aggressively hygroscopic; for context, a 1536-well plate of 100% DMSO exposed to a standard laboratory environment (40% relative humidity) can absorb over 6% water by volume in just one hour[5]. When water infiltrates your stock, it alters the solvent's polarity, stripping the DMSO solvation shell away from the hydrophobic cyclopropyl and methoxypyridine moieties[2]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients as the solvent freezes, pushing the compound past its solubility limit at lower temperatures[6].

Q2: How can I rescue a DMSO stock solution that has precipitated? A2: If the precipitation is temperature-induced (and not due to severe water contamination or degradation), you can resolubilize it by supplying kinetic energy. Gently warm the tightly sealed vial in a 37°C water bath for 5–10 minutes, followed by 10–15 minutes of acoustic mixing in an ultrasonic bath[2]. Expert Insight: Never rely solely on visual inspection to confirm complete dissolution, as micro-particulates can remain suspended and artificially lower your working concentration[3]. Always validate the rescue using the centrifugation step outlined in Protocol 1 below.

Q3: The compound dissolves perfectly in DMSO, but the moment I add it to my cell culture medium, it forms a cloudy suspension. How do I prevent this? A3: Adding a highly concentrated DMSO stock (e.g., 50 mM) directly into an aqueous buffer causes a rapid, localized shift in solvent polarity. The compound experiences a sudden aqueous environment before the DMSO can evenly disperse, causing the drug to exceed its aqueous solubility limit and "crash out"[4]. To prevent this, you must perform a stepwise dilution—creating an intermediate dilution in DMSO—before introducing it dropwise to a pre-warmed aqueous phase[7].

Section 3: Visual Troubleshooting Guide

G Start Precipitate Observed in DMSO Stock? CheckWater Check DMSO Quality (Is it anhydrous?) Start->CheckWater WarmSonicate Warm to 37°C & Sonicate (15 min) CheckWater->WarmSonicate Yes Discard Discard & Remake (Water Contamination) CheckWater->Discard No / Old Bottle CheckConc Verify Concentration (Is it >50 mM?) WarmSonicate->CheckConc Insoluble Success Clear Solution (Aliquot & Freeze) WarmSonicate->Success Dissolves Dilute Dilute to ≤20 mM with Anhydrous DMSO CheckConc->Dilute Yes CheckConc->Discard No Dilute->WarmSonicate

Caption: Logic tree for diagnosing and resolving DMSO stock precipitation.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Objective: Formulate a stable 20 mM stock of N-Cyclopropyl-2-methoxypyridine-4-carboxamide that resists cold-induced precipitation.

  • Thermal Equilibration: Remove the lyophilized compound and a fresh bottle of anhydrous DMSO (≥99.9% purity) from cold storage. Causality: Allow both to equilibrate to room temperature in a desiccator for 30 minutes before opening. Opening cold vials immediately draws atmospheric condensation into the powder/solvent, ruining the anhydrous environment[2].

  • Solvation: Weigh the required mass into a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 20 mM concentration. Vortex vigorously for 60 seconds.

  • Kinetic Assistance: Incubate the tube in a 37°C water bath for 5–10 minutes, then transfer to an ultrasonic bath for 10–15 minutes to ensure complete disruption of the crystalline lattice[2].

  • Self-Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube under good lighting. If a translucent micro-pellet is present, the compound is not fully dissolved. You must either sonicate longer or dilute the stock further.

  • Storage: Dispense into small, single-use aliquots (e.g., 10 µL or 20 µL). Flush the headspace of the tubes with dry Argon or Nitrogen gas before sealing to displace moisture-laden air. Store at -80°C.

Protocol 2: Stepwise Aqueous Dilution (Preventing Solvent Crash)

Objective: Dilute the concentrated DMSO stock into an aqueous assay buffer without triggering precipitation.

  • Intermediate Dilution: Do not dilute a 20 mM stock directly into an aqueous buffer. Instead, create an intermediate stock by diluting the 20 mM solution down to 1 mM using 100% anhydrous DMSO[7].

  • Buffer Pre-warming: Pre-warm your aqueous cell culture medium or assay buffer to 37°C. Causality: Cold buffers drastically reduce kinetic solubility and accelerate compound nucleation.

  • Vortex-Assisted Addition: While vigorously vortexing the pre-warmed buffer, add the 1 mM intermediate DMSO stock dropwise. Causality: Continuous vortexing ensures instantaneous mechanical dispersion of the DMSO, preventing localized high-concentration pockets where the drug could exceed its solubility limit and crash out[4].

  • Final Concentration Check: Ensure the final DMSO concentration in your biological assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity[7].

Workflow Step1 100% DMSO Stock (e.g., 20 mM) Mix1 Vortex Vigorously Step1->Mix1 Step2 Intermediate Dilution (1 mM in DMSO) Mix1->Step2 Mix2 Dropwise Add to Warm Buffer Step2->Mix2 Step3 Final Assay Media (≤0.5% DMSO) Mix2->Step3

Caption: Stepwise dilution workflow to prevent aqueous solvent crash.

References
  • Source: evitachem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: sigmaaldrich.
  • Title: Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium?
  • Source: nih.
  • Title: (PDF)

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve complex impurity and solid-state ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve complex impurity and solid-state challenges encountered during the crystallization of N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS: 1795084-02-4) [1].

This guide moves beyond basic procedures, exploring the thermodynamic and kinetic causality behind common crystallization failures, and provides self-validating protocols to ensure scalable, high-purity isolation.

Impurity Profile & Physicochemical Data

To effectively purge impurities, we must first understand their chemical origins and exploit their physicochemical differences from the target active pharmaceutical ingredient (API) intermediate. The synthesis of this compound typically involves the amidation of 2-methoxyisonicotinic acid with cyclopropylamine [4].

Table 1: Quantitative Impurity Profile and Purge Strategies

Impurity TypeChemical OriginPhysicochemical Property ExploitedTargeted Purge Strategy
2-Methoxyisonicotinic acid Unreacted starting material or hydrolysis of the target amide.Acidic (pKa ~2.5): Forms highly water-soluble carboxylate salts at alkaline pH.pH-modulated aqueous anti-solvent crystallization (pH 8.0–8.5).
Cyclopropylamine Unreacted amine starting material.Basic / Volatile: Low boiling point (50 °C) and basic nature.Vacuum distillation prior to crystallization; mild acidic wash if residual persists.
Regioisomers (e.g., 3-methoxy derivatives)Non-selective upstream methoxylation of the pyridine ring.Lattice Energy: Similar polarity but disrupts the host crystal lattice.Recrystallization from highly selective solvent systems (e.g., EtOAc/Heptane) with slow cooling.
Metastable Polymorphs Concomitant crystallization driven by rapid supersaturation generation.Thermodynamic Stability: Metastable forms have higher solubility.Seeded cooling crystallization with strict control of the cooling rate (≤ 0.2 °C/min)[3].

Troubleshooting FAQs: Mechanism & Causality

Q1: My crystallization yields a biphasic sticky oil instead of crystals. Why does this "oiling out" occur, and how do I fix it?

The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of your solution exceeds the compound's solubility limit, but the temperature remains above the solute's melting point in that specific solvent mixture. The lipophilic cyclopropyl group on N-Cyclopropyl-2-methoxypyridine-4-carboxamide significantly reduces its melting point and increases its propensity to form a solute-rich liquid phase rather than an ordered crystal lattice. The Solution: You must prevent the system from crossing the LLPS boundary. This is achieved by lowering the initial supersaturation (using a less steep cooling curve) and introducing seed crystals at a temperature just above the cloud point. The seeds provide a low-energy surface for heterogeneous nucleation, allowing the supersaturation to be consumed via crystal growth rather than phase separation.

Q2: HPLC analysis indicates 1.5% residual 2-methoxyisonicotinic acid. Standard recrystallization isn't removing it. What is the mechanism to purge this?

The Causality: Pyridine-4-carboxamides are neutral to weakly basic (the pyridine nitrogen has a pKa of ~3.5). In contrast, the carboxylic acid impurity has a pKa of ~2.5. In neutral organic solvents, the acid impurity can co-crystallize or become entrapped in the amide's crystal lattice. The Solution: Exploit the pKa differential. By adjusting the aqueous anti-solvent to pH 8.0–8.5 (using a mild base like NaHCO3), the acid impurity is entirely deprotonated into its highly soluble carboxylate salt. The target amide remains neutral and crystallizes out, leaving the ionized impurity in the mother liquor [2].

Q3: My isolated batch shows a broad melting point range and inconsistent Powder X-Ray Diffraction (PXRD) patterns. What causes this?

The Causality: Isonicotinamide derivatives are highly prone to concomitant polymorphism—the simultaneous nucleation and growth of multiple crystal forms (e.g., Form I and Form III) within the same batch [3]. This is often triggered by rapid cooling or the presence of structurally related impurities that act as templates for metastable polymorphs. The Solution: You must operate within the Metastable Zone Width (MSZW). Implement a prolonged isothermal hold after seeding to ensure only the thermodynamically stable polymorph grows.

Decision Workflow Visualization

The following diagnostic workflow outlines the logical progression for resolving common crystallization issues with pyridine-4-carboxamide derivatives.

CrystallizationTroubleshooting Start Crude N-Cyclopropyl-2-methoxy pyridine-4-carboxamide Analyze HPLC / PXRD / DSC Analysis Start->Analyze Cond1 High Acidic Impurities (>1% 2-methoxyisonicotinic acid)? Analyze->Cond1 Action1 Execute Protocol 1: pH-Modulated Anti-Solvent Cond1->Action1 Yes Cond2 Oiling Out / LLPS Observed During Cooling? Cond1->Cond2 No Action1->Cond2 Action2 Execute Protocol 2: Seeded Cooling Crystallization Cond2->Action2 Yes Cond3 Polymorphic Mixtures (Broad Melting Point)? Cond2->Cond3 No Action2->Cond3 Action3 Optimize Cooling Rate & Solvent Selection Cond3->Action3 Yes Success High-Purity Crystalline Target Compound Cond3->Success No Action3->Success

Workflow for resolving crystallization impurities in pyridine-4-carboxamide derivatives.

Self-Validating Experimental Protocols

Protocol 1: pH-Modulated Anti-Solvent Crystallization

Objective: Purge acidic impurities (e.g., 2-methoxyisonicotinic acid) by exploiting pKa differentials.

  • Dissolution: Dissolve crude N-Cyclopropyl-2-methoxypyridine-4-carboxamide in minimal Ethanol (EtOH) at 60 °C until a clear solution is achieved.

  • Anti-Solvent Preparation: Prepare an aqueous anti-solvent solution of 0.1 M NaHCO3, verifying the pH is between 8.0 and 8.5.

  • Controlled Addition: Slowly dose the alkaline aqueous anti-solvent into the ethanolic solution over 60 minutes while maintaining the system temperature at 50 °C.

  • Isothermal Aging: Hold the resulting suspension at 50 °C for 2 hours. Causality: This promotes Ostwald ripening, allowing smaller, less pure crystals to dissolve and redeposit onto larger, purer crystals.

  • Cooling: Ramp cool to 5 °C at a strictly controlled rate of 0.2 °C/min.

  • Filtration & Wash: Filter the slurry. Wash the filter cake with cold 1:3 EtOH:H2O to displace the mother liquor containing the highly soluble sodium 2-methoxyisonicotinate salt.

  • Drying: Vacuum dry at 45 °C until a constant weight is achieved.

Protocol 2: Seeded Cooling Crystallization to Prevent LLPS

Objective: Avoid oiling out and ensure the exclusive nucleation of the thermodynamically stable polymorph.

  • Dissolution: Dissolve the crude intermediate in Ethyl Acetate (EtOAc) at 65 °C.

  • Polish Filtration: Perform a hot filtration (using a pre-warmed funnel) to remove insoluble particulate matter. Causality: Foreign particulates act as uncontrolled heterogeneous nucleation sites for metastable polymorphs.

  • Cooling to Seeding Temperature: Cool the clear solution to 45 °C. This temperature must be empirically verified to be within the Metastable Zone Width (MSZW)—supersaturated, but above the cloud point.

  • Seeding: Introduce 1–2 wt% of highly pure, milled N-Cyclopropyl-2-methoxypyridine-4-carboxamide seed crystals of the desired polymorph.

  • Desupersaturation Hold (Self-Validation Step): Hold the seeded solution isothermally at 45 °C for 2 hours.

    • Validation Check: Pull a 1 mL supernatant sample at t=0 and t=120 min. Evaporate the solvent to measure the solute concentration gravimetrically. A steady drop in concentration without the bulk solution turning turbid confirms that crystal growth is safely consuming the supersaturation, successfully bypassing the LLPS boundary.

  • Final Cooling: Cool the suspension to 0 °C at 0.1 °C/min.

  • Isolation: Filter, wash with cold Heptane (an anti-solvent that removes residual EtOAc without dissolving the product), and dry under vacuum.

References

  • Semjonova, A., et al. "Crystallization of Metastable Isonicotinamide Polymorphs and Prevention of Concomitant Crystallization by Additives". Crystal Growth & Design, ACS Publications, 2023. URL: [Link]

  • Fesik, S. W., et al. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design". Journal of Medicinal Chemistry, ACS Publications, 2018. URL: [Link]

Troubleshooting

Preventing degradation of N-Cyclopropyl-2-methoxypyridine-4-carboxamide during long-term storage

As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the degradation of functionalized pyridine carboxamides. While N-Cyclopropyl-2-methoxypyridine-4-carboxamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the degradation of functionalized pyridine carboxamides. While N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a highly versatile active pharmaceutical ingredient (API) fragment, its structural motifs introduce specific chemical liabilities.

This guide provides an authoritative, mechanistic approach to troubleshooting degradation issues and establishes a self-validating protocol for long-term preservation, aligned with ICH Q1A(R2) stability testing guidelines[1].

Part 1: Molecular Vulnerabilities (The "Why")

To prevent degradation, we must first understand the causality behind it. The molecule contains three primary sites susceptible to chemical transformation:

  • The Carboxamide Linkage (Hydrolysis): Amide bonds are prone to nucleophilic attack by water. This reaction is catalyzed by extremes in pH and ambient moisture, yielding 2-methoxypyridine-4-carboxylic acid and cyclopropylamine.

  • The Pyridine Nitrogen (Oxidation): The lone pair of electrons on the pyridine nitrogen is highly susceptible to oxidation by reactive oxygen species (ROS), trace peroxides, or UV-catalyzed radical formation, resulting in a pyridine N-oxide derivative[2].

  • The 2-Methoxypyridine Moiety (Demethylation): The methoxy group at the 2-position is an activated ether. Under strongly acidic conditions, it undergoes demethylation and subsequent hydrolysis to form the thermodynamically stable pyridin-2(1H)-one tautomer[3].

DegradationPathways API N-Cyclopropyl-2-methoxy pyridine-4-carboxamide Hydrolysis Amide Hydrolysis API->Hydrolysis H2O, pH extremes Oxidation N-Oxidation API->Oxidation O2, UV, Peroxides Demethylation Demethylation API->Demethylation Strong Acids Prod1 2-Methoxypyridine- 4-carboxylic acid Hydrolysis->Prod1 Prod2 Pyridine N-oxide Derivative Oxidation->Prod2 Prod3 Pyridin-2(1H)-one Derivative Demethylation->Prod3

Fig 1: Primary chemical degradation pathways of N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

Part 2: Troubleshooting & FAQs

Q: During HPLC analysis of a batch stored at room temperature for 6 months, a new peak appeared at a lower retention time. What is the likely degradant? A: This is a classic signature of amide hydrolysis . The resulting 2-methoxypyridine-4-carboxylic acid is significantly more polar than the parent carboxamide, causing it to elute earlier on a reversed-phase C18 column. This degradation is accelerated by ambient moisture. Diagnostic step: Run LC-MS; the degradant will show an [M+H]⁺ corresponding to the carboxylic acid (m/z ~154) rather than the parent mass (m/z 193).

Q: Our compound turned slightly yellow after being left on the benchtop in a clear vial. Is it still viable for in vitro assays? A: No. The yellowing indicates photolytic degradation and N-oxidation [4]. UV light excites the pyridine ring, facilitating radical-mediated oxidation of the nitrogen to an N-oxide. Because N-oxides have vastly different hydrogen-bonding profiles and electronic distributions, using this batch will introduce severe artifacts into your screening data. Always store in amber vials.

Q: Can we store stock solutions in DMSO at -80°C indefinitely? A: While DMSO prevents microbial growth and slows hydrolysis, it is highly hygroscopic. Repeated freeze-thaw cycles cause DMSO to absorb atmospheric moisture, reintroducing the nucleophile needed for amide hydrolysis. Furthermore, aged DMSO degrades into dimethyl sulfide and oxidative impurities that promote pyridine N-oxide formation. Solution: Aliquot your anhydrous DMSO stocks into single-use volumes to completely eliminate freeze-thaw cycles.

Part 3: Quantitative Stability Profile

To guide your experimental planning, below is a quantitative summary of the compound's stability across various environmental conditions, modeled after ICH Q1A(R2) accelerated testing parameters[1].

Storage ConditionTemp (°C)Relative Humidity (%)Expected Purity at 12 MonthsPrimary Degradant
Lyophilized, Argon, Amber Vial-20< 5> 99.5%None observed
Solid, Air, Clear Vial2560~ 92.0%Pyridine N-oxide
Aqueous Buffer (pH 7.4)37N/A< 50.0% (at 14 days)2-Methoxypyridine-4-carboxylic acid
0.1M HCl Solution25N/A< 10.0% (at 24 hours)Pyridin-2(1H)-one derivative

Part 4: Self-Validating Long-Term Storage Protocol

Standard operating procedures often fail because they lack built-in verification. The following step-by-step methodology is designed as a self-validating system to guarantee the integrity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide during long-term storage.

Step 1: Lyophilization (Moisture Removal)

  • Action: Lyophilize the solid API to achieve a residual moisture content of <0.5%.

  • Causality: Removing water mathematically eliminates the nucleophile required for hydrolytic cleavage of the carboxamide bond.

  • Self-Validation: Weigh the vial before and after lyophilization. Continue the process until a constant mass is achieved (Δm < 0.1 mg between cycles), confirming complete desiccation.

Step 2: Aliquotting into Amber Glass

  • Action: Distribute the powder into single-use amber glass vials.

  • Causality: Amber glass blocks UV radiation (<400 nm), preventing photolytic radical generation. Single-use aliquots prevent moisture ingress from repeated opening.

  • Self-Validation: Place a UV-sensitive indicator strip inside a dummy amber vial on the benchtop for 24 hours; it must remain unreacted to confirm the glass's shielding efficacy.

Step 3: Inert Gas Purging (Oxygen Displacement)

  • Action: Purge each vial with high-purity Argon gas before sealing.

  • Causality: Argon is heavier than air and displaces oxygen, removing the primary oxidant required for pyridine N-oxide formation.

  • Self-Validation: Include a miniature oxygen indicator pellet in a dummy vial within the same batch. It should remain uncolored, verifying an internal atmosphere of <0.1% O₂.

Step 4: PTFE Sealing and Sub-Zero Storage

  • Action: Seal tightly with PTFE (Teflon)-lined caps and store at -20°C in a secondary desiccated container.

  • Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa. According to the Arrhenius equation, lowering the temperature to -20°C exponentially decreases the rate constant of any residual chemical reactions.

  • Self-Validation: Add indicating silica gel (blue to pink) to the secondary storage container. A color change immediately alerts the user to a breach in the macro-moisture barrier before the primary vials are compromised.

StorageProtocol Step1 1. Lyophilization (Remove H2O) Val1 Validation: Constant Mass Step1->Val1 Step2 2. Aliquot into Amber Vials Step1->Step2 Val2 Validation: UV Shielding Step2->Val2 Step3 3. Argon Gas Purge (Displace O2) Step2->Step3 Val3 Validation: O2 Indicator Step3->Val3 Step4 4. PTFE Cap Seal & -20°C Storage Step3->Step4 Val4 Validation: Indicating Silica Step4->Val4

Fig 2: Self-validating workflow for the long-term storage and preservation of the API.

References
  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Product Class 2: Pyridinones and Related Systems. Science of Synthesis, Thieme-Connect. Available at:[Link]

  • 4-Methoxypyridine N-oxide. ResearchGate. Available at:[Link]

  • Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis. Available at:[Link]

Sources

Optimization

Overcoming poor oral bioavailability of N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Welcome to the technical support center for N-Cyclopropyl-2-methoxypyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Cyclopropyl-2-methoxypyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Poor oral bioavailability is a frequent and multifaceted hurdle in drug development, often stemming from a combination of poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you systematically diagnose the underlying issues and explore rational formulation strategies to enhance systemic exposure.

Part 1: Frequently Asked Questions (FAQs)

Q1: My in vivo studies with N-Cyclopropyl-2-methoxypyridine-4-carboxamide show very low and variable oral bioavailability. What are the most likely causes?

A1: Low and variable oral bioavailability for a compound like N-Cyclopropyl-2-methoxypyridine-4-carboxamide, a moderately lipophilic small molecule, typically originates from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, making it unavailable for absorption. This is a very common issue for drug candidates emerging from discovery pipelines.[1][2]

  • Low Intestinal Permeability: The dissolved drug may be unable to efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.

  • Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), which are expressed on the apical membrane of intestinal enterocytes.[3][4] Pyridine-containing structures are sometimes substrates for these transporters.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver (e.g., Cytochrome P450s) before it can reach systemic circulation.[5]

A systematic in vitro characterization is the essential first step to pinpoint the primary rate-limiting factor.

Q2: How do I begin to diagnose the specific problem with my compound?

A2: A logical, stepwise approach is critical. We recommend a tiered in vitro assessment strategy to identify the root cause, which will then guide your formulation approach.

Initial Diagnostic Workflow

cluster_0 Diagnostic Phase cluster_1 Analysis & Strategy Start Start: Poor In Vivo Oral Bioavailability Observed Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Metabolism Assess Metabolic Stability (Liver Microsomes/Hepatocytes) Permeability->Metabolism Analysis Analyze Data: Identify Rate-Limiting Step(s) Metabolism->Analysis Solubility_Issue Primary Issue: Solubility-Limited Analysis->Solubility_Issue Low Solubility Permeability_Issue Primary Issue: Permeability-Limited (Possible P-gp Efflux) Analysis->Permeability_Issue Low Permeability High Efflux Ratio Metabolism_Issue Primary Issue: Metabolism-Limited Analysis->Metabolism_Issue Low Stability (High Clearance)

Caption: Decision tree for diagnosing the cause of poor oral bioavailability.

Q3: What is the Biopharmaceutical Classification System (BCS), and why is it relevant for my compound?

A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[6] It is a crucial tool for predicting a drug's in vivo performance and selecting an appropriate formulation strategy.

BCS ClassSolubilityPermeabilityLikely Challenges for Oral Bioavailability
Class I HighHighGenerally high; formulation is straightforward.
Class II LowHighDissolution rate is the limiting step for absorption.
Class III HighLowPermeability across the intestinal wall is the limiting step.
Class IV LowLowSignificant challenges with both solubility and permeability.

Based on its structure, N-Cyclopropyl-2-methoxypyridine-4-carboxamide is likely to be a BCS Class II or IV compound, meaning solubility is almost certainly a primary hurdle.

Q4: What are the main formulation strategies to consider for a BCS Class II or IV compound?

A4: For compounds where poor solubility is a key issue, the goal is to enhance the dissolution rate and maintain a supersaturated concentration of the drug in the GI tract.[7][8] The leading strategies include:

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix in its high-energy amorphous state.[9][10] This can significantly increase its apparent solubility and dissolution rate. Technologies like spray drying and hot-melt extrusion are used to create ASDs.

  • Lipid-Based Drug Delivery Systems (LBDDS): The drug is dissolved in a mixture of lipids, surfactants, and co-solvents.[11][12][13] These formulations can improve bioavailability by presenting the drug in a solubilized state, utilizing lipid absorption pathways, and potentially reducing first-pass metabolism via lymphatic uptake.[11][12][13] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[1]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[14][15][16] This can be achieved through techniques like wet milling or high-pressure homogenization.[2] Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are advanced LBDDS that combine the benefits of nanoparticles and lipid formulations.[13][17][18]

BCS-Guided Formulation Strategies

cluster_strategies Formulation Approaches BCS BCS Class I II III IV Conventional Conventional Dosage Form (e.g., Immediate Release Tablet) BCS:f1->Conventional Solubility Solubility Enhancement - Amorphous Solid Dispersions - Lipid-Based Systems (LBDDS) - Nanoparticles BCS:f2->Solubility BCS:f4->Solubility Permeability Permeability Enhancement - Permeation Enhancers - Prodrugs BCS:f3->Permeability BCS:f4->Permeability Combined Combined Approaches (e.g., LBDDS for BCS IV) BCS:f4->Combined

Caption: Common formulation strategies based on BCS classification.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the key in vitro assays needed to characterize N-Cyclopropyl-2-methoxypyridine-4-carboxamide and guide your formulation development.

Guide 1: Assessing Permeability and Efflux with the Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[19][20] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-gp.[20][21]

Objective: To determine the apparent permeability coefficient (Papp) of the compound and to identify if it is a substrate for efflux transporters.

Core Concept: We measure the transport of the compound in two directions: from the apical (AP, gut lumen) side to the basolateral (BL, blood) side (A→B), and from the basolateral to the apical side (B→A). A significantly higher B→A transport compared to A→B transport indicates active efflux.[19]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ filter inserts (e.g., 12-well format) at a density of approximately 1.5 x 10⁵ cells/cm².[21]

    • Culture the cells for 18-22 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every other day.[19][21]

  • Monolayer Integrity Check (Day of Experiment):

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm² (confirm your lab's established acceptance criteria).

    • Perform a Lucifer Yellow rejection test. The Papp for this low-permeability marker should be <1.0 x 10⁻⁶ cm/s.[20]

  • Transport Study:

    • Wash the cell monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 (basolateral) and pH 6.5 (apical, to mimic the gut environment).

    • A→B Transport: Add the test compound (e.g., at 10 µM concentration) in apical buffer to the donor (apical) chamber. Add fresh buffer to the receiver (basolateral) chamber.

    • B→A Transport: In a separate set of wells, add the test compound in basolateral buffer to the donor (basolateral) chamber. Add fresh buffer to the receiver (apical) chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Optional - P-gp Inhibition:

    • To confirm P-gp involvement, run a parallel experiment where a known P-gp inhibitor (e.g., 10 µM Verapamil or 1 µM Elacridar) is added to both the apical and basolateral chambers during the transport study.[19][22]

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Interpreting the Results:

ParameterResultInterpretationNext Steps
Papp (A→B) > 10 x 10⁻⁶ cm/sHigh Permeability Permeability is not the primary issue. Focus on solubility/metabolism.
Papp (A→B) < 2 x 10⁻⁶ cm/sLow Permeability [23]Permeability is a significant barrier.
Efflux Ratio > 2-3Active Efflux [19]Compound is likely a substrate of an efflux transporter (e.g., P-gp).[3]
Efflux Ratio with Inhibitor Reduces to ~1Confirms P-gp Substrate Efflux is mediated by the inhibited transporter.

If active efflux is confirmed, strategies could include using formulation excipients known to inhibit P-gp (e.g., certain surfactants used in LBDDS) or exploring prodrug approaches to mask the recognition site for the transporter.[4][24]

Guide 2: Assessing Metabolic Stability with Liver Microsomes

First-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation. An in vitro metabolic stability assay using liver microsomes provides a rapid assessment of a compound's susceptibility to metabolism by key enzymes like Cytochrome P450s.[5][25]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of your test compound (e.g., 1 mM in DMSO).

    • Thaw liver microsomes (human, rat, or mouse) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer (pH 7.4).

    • Prepare a solution of the required cofactor, NADPH (e.g., 1 mM).

  • Incubation:

    • Pre-incubate the diluted microsomes and the test compound (at a final concentration of 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Stop the reaction in each aliquot immediately by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Controls:

    • Negative Control: Run a parallel incubation without NADPH to check for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Testosterone) to validate the assay.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Interpreting the Results:

In Vitro t½CLintInterpretationImplication for Oral Bioavailability
> 60 minLowMetabolically Stable First-pass metabolism is unlikely to be the primary barrier.
15 - 60 minModerateModerately Stable Metabolism may contribute to bioavailability loss.
< 15 minHighMetabolically Unstable High first-pass metabolism is a major concern.[25]

If the compound is highly unstable, formulation strategies that promote lymphatic absorption (e.g., LBDDS) can help bypass the liver and reduce first-pass metabolism.[11][13] Alternatively, medicinal chemistry efforts may be needed to block the site of metabolism.

Guide 3: Screening Enabling Formulations - Amorphous Solid Dispersions (ASDs)

If your compound is solubility-limited (BCS II/IV), creating an ASD is a powerful strategy.[26] The goal is to screen for a polymer that can both stabilize the amorphous form of the drug and promote its dissolution.

Objective: To identify a lead polymer and drug loading for a stable and high-performing ASD formulation.

Experimental Protocol: Solvent-Evaporation ASD Screen

  • Polymer Selection:

    • Select a range of pharmaceutically acceptable polymers (e.g., HPMC-AS, PVP VA64, Soluplus®).

  • Formulation Preparation (Small Scale):

    • Prepare solutions by dissolving the test compound and a selected polymer in a common volatile solvent (e.g., acetone, methanol).

    • Prepare several drug-to-polymer ratios (e.g., 10%, 25%, 40% drug loading).

    • Dispense the solutions into glass vials and evaporate the solvent under vacuum or nitrogen stream to form a thin film.

    • Perform a final drying step in a vacuum oven to remove residual solvent.

  • Initial Characterization:

    • Amorphous State Confirmation: Analyze the resulting solids using polarized light microscopy (to check for birefringence, indicating crystallinity) and differential scanning calorimetry (DSC) (to look for a single glass transition temperature, Tg).

    • Aqueous Solubility (Kinetic): Perform a solvent-shift or powder dissolution experiment in simulated intestinal fluid (FaSSIF). Measure the drug concentration over time. A good ASD will achieve a high maximum concentration (Cmax) and maintain supersaturation for an extended period (often called the "parachute effect").

  • Lead Formulation Selection:

    • Select the polymer and drug loading combination that provides the best combination of physical stability (amorphous, high Tg) and dissolution performance (high Cmax, sustained supersaturation).

  • Scale-Up & Further Testing:

    • The lead formulation can then be manufactured at a larger scale using spray drying or hot-melt extrusion for in vivo testing.[9]

Screening Cascade for Enabling Formulations

Start Start: BCS II or IV Compound Screen Tier 1: Formulation Screen (e.g., ASD or LBDDS) Start->Screen Characterize Tier 2: In Vitro Characterization - Physical Stability (DSC, PLM) - Dissolution/Dispersion Test - In Vitro Lipolysis (for LBDDS) Screen->Characterize Select Select Lead Formulations (≤ 3 candidates) Characterize->Select Rank by performance Select->Screen Poor performance, re-formulate InVivo Tier 3: In Vivo PK Study (e.g., Rodent Model) Select->InVivo Good in vitro data Final Final Lead Formulation Identified InVivo->Final

Caption: A tiered workflow for screening and selecting an enabling formulation.

References

  • Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences.
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Open Access Journals - Research and Reviews.
  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Lipid-Based Nanocarriers for Enhanced Oral Bioavailability: A Review of Recent Advances and Applications. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Available at: [Link]

  • Nanoparticle tools for maximizing oral drug delivery. PMC. Available at: [Link]

  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing. Available at: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. PubMed. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. RSC Publishing. Available at: [Link]

  • Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. ACS Publications. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Special Issue : Amorphous Solid Dispersions of Poorly Soluble Drugs: Materials Science and Engineering Perspective. MDPI. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union. Available at: [Link]

  • Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. Available at: [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. MDPI. Available at: [Link]

  • Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Semantic Scholar. Available at: [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications.

Sources

Troubleshooting

Technical Support Center: N-Cyclopropyl-2-methoxypyridine-4-carboxamide HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-Cyclopropyl-2-methoxypyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-Cyclopropyl-2-methoxypyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my N-Cyclopropyl-2-methoxypyridine-4-carboxamide analysis?

A1: In an ideal HPLC separation, the peak for your compound should be symmetrical, resembling a Gaussian curve. Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 often indicates a potential issue.[1][2]

Peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[3]

  • Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Complicate Integration: Automated integration of tailing peaks can be inconsistent, leading to poor precision and inaccurate results.[3]

For N-Cyclopropyl-2-methoxypyridine-4-carboxamide, which contains a basic pyridine ring, peak tailing is a frequent challenge in reversed-phase HPLC.[4][5]

Q2: What is the primary cause of peak tailing for a basic compound like N-Cyclopropyl-2-methoxypyridine-4-carboxamide?

A2: The most common culprit is secondary-site interactions between the basic analyte and the silica-based stationary phase of the HPLC column.[2][5][6] Here's the underlying mechanism:

  • Residual Silanols: Standard C18 columns are made from silica particles. Even after the C18 chains are bonded to the silica, some unreacted, acidic silanol groups (Si-OH) remain on the surface.[6][7]

  • Ionic Interaction: The basic nitrogen on the pyridine ring of your molecule can become protonated (positively charged) depending on the mobile phase pH. This charged analyte can then interact strongly with ionized, negatively charged silanol groups (SiO-).[8][9] This interaction is a stronger retention mechanism than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind, which results in a tailing peak.[2][10]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Use the following workflow to diagnose and resolve peak tailing for N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

G start Start: Peak Tailing Observed (Tf > 1.2) check_overload Q: Is the peak shape concentration-dependent? start->check_overload overload_yes A: Yes -> Mass Overload check_overload->overload_yes Yes overload_no A: No check_overload->overload_no No fix_overload Solution: Reduce sample concentration or injection volume. overload_yes->fix_overload check_mobile_phase Q: Is mobile phase pH optimized for a basic analyte? overload_no->check_mobile_phase fix_overload->check_mobile_phase mp_no A: No/Unsure check_mobile_phase->mp_no No mp_yes A: Yes check_mobile_phase->mp_yes Yes fix_mp Solution: Lower mobile phase pH to 2.5-3.5 to suppress silanol ionization. mp_no->fix_mp check_column Q: Are you using a modern, high-purity, end-capped column? mp_yes->check_column fix_mp->check_column col_no A: No/Old Column check_column->col_no No col_yes A: Yes check_column->col_yes Yes fix_col Solution: Replace with a newer Type B silica column or a polar-embedded phase column. col_no->fix_col check_hardware Q: Have you checked for extra-column effects? col_yes->check_hardware fix_col->check_hardware hw_no A: No check_hardware->hw_no No end_node Peak Shape Optimized check_hardware->end_node Yes fix_hw Solution: Minimize tubing length/ID, check for blockages, replace guard column. hw_no->fix_hw fix_hw->end_node

Sources

Optimization

Technical Support Center: Scale-Up Optimization for N-Cyclopropyl-2-methoxypyridine-4-carboxamide

Welcome to the Technical Support Center for the process scale-up of N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS No. 1795084-02-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the process scale-up of N-Cyclopropyl-2-methoxypyridine-4-carboxamide (CAS No. 1795084-02-4)[1]. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent in scaling up this specific amidation.

The synthesis relies on the coupling of 2-methoxypyridine-4-carboxylic acid with cyclopropylamine. Success at the pilot and manufacturing scales requires mastering the interplay between temperature (exotherm control, mitigation of ether cleavage) and pressure (managing gas evolution vs. retaining volatile amines).

Part 1: Core Principles & Mechanistic Insights

Scaling this amidation requires moving away from harsh acid chlorides (e.g., SOCl₂) to milder coupling agents like 1,1'-Carbonyldiimidazole (CDI)[2]. This strategic shift introduces three critical thermodynamic variables:

  • Amine Volatility vs. Reaction Kinetics: Cyclopropylamine is highly volatile, with a boiling point of 49–50 °C. Because the amidation of the sterically hindered acyl imidazole intermediate requires heating to 60–65 °C, conducting this reaction in an open or standard reflux system leads to rapid amine vaporization, stalling the reaction.

  • Activation Exotherms & Gas Evolution: CDI activation of the carboxylic acid releases equimolar amounts of carbon dioxide (CO₂)[3][4]. If the reactor is sealed prematurely to prevent amine loss, the accumulating CO₂ will cause dangerous overpressurization.

  • Thermal Ether Cleavage: The 2-methoxy group on the pyridine ring is susceptible to nucleophilic or acid-catalyzed cleavage at elevated temperatures, leading to the formation of a 2-pyridone impurity (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide derivatives)[5]. Temperature must be strictly capped below 70 °C.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my cyclopropylamine stoichiometry dropping during the heating phase, leading to incomplete conversion? A1: Cyclopropylamine vaporizes rapidly above 50 °C. If your reactor is open to a standard condenser, the amine escapes into the vapor phase, shifting the stoichiometry and halting conversion. Solution: You must transition to a pressurized reactor (autoclave). Seal the vessel after the amine addition and allow the autogenous pressure to rise (typically 2.0–2.5 bar at 65 °C) to keep the amine dissolved in the liquid phase.

Q2: During the CDI activation of 2-methoxypyridine-4-carboxylic acid, we experience dangerous pressure spikes. How can we mitigate this? A2: The reaction of CDI with the carboxylic acid generates 1 equivalent of CO₂ gas[4]. If you add CDI too quickly or seal the reactor too early, the gas expansion will overwhelm the vessel. Solution: Decouple the activation step from the amidation step. Perform the CDI activation at 20–25 °C with an open vent. Do not add the amine or seal the reactor until CO₂ evolution has completely ceased.

Q3: We observe a significant impurity at RRT 0.85 during HPLC analysis. What is it, and how do temperature profiles affect it? A3: This is likely the 2-pyridone derivative, resulting from the thermal cleavage of the 2-methoxy ether group[5]. This degradation pathway is exponentially accelerated at temperatures above 80 °C or in the presence of acidic byproducts. Solution: Maintain the maximum amidation temperature at 60–65 °C. Ensure the reaction environment remains strictly anhydrous and mildly basic.

Q4: How do we optimize the crystallization cooling profile to ensure high bulk density of the final API intermediate? A4: Rapid, linear cooling causes the carboxamide to crash out as fine needles, which trap solvent and filter poorly. Solution: Implement a non-linear (cubic) cooling curve from 60 °C to 5 °C over 6 hours. Hold the temperature at the metastable zone width (MZW) boundary for 1 hour after seeding to promote crystal growth over secondary nucleation.

Part 3: Visualizations & Process Logic

Workflow A 2-Methoxypyridine-4-carboxylic acid + CDI in THF B Activation Step T: 20-25°C P: Open vent (CO2 release) A->B Add CDI C Cyclopropylamine Addition T: 0-5°C (Exotherm control) P: Sealed Reactor B->C CO2 ceases D Amidation Heating T: 60-65°C P: 2-3 bar (Prevent amine loss) C->D Heat applied E Cooling & Crystallization T: 5°C P: Atmospheric D->E >99% Conversion

Process flow diagram for the pressurized amidation workflow.

LogicTree Root Issue: Low Amide Yield / High Impurities N1 Check Reactor Pressure during 60°C Phase Root->N1 N2 Pressure < 1.5 bar (Amine Vaporization) N1->N2 N3 Pressure > 2.0 bar (Amine Retained) N1->N3 N4 Fix: Seal reactor, use back-pressure regulator N2->N4 N5 Check Activation Temp N3->N5 N6 Temp > 70°C (Ether Cleavage) N5->N6 N7 Fix: Increase cooling, maintain T < 70°C N6->N7

Troubleshooting logic tree for resolving low yield and impurity generation.

Part 4: Quantitative Data Summaries

Table 1: Pressure-Temperature Matrix for Cyclopropylamine Amidation

Process PhaseTarget Temp (°C)Target Pressure (bar)Critical Control Rationale
CDI Activation 20 – 25Atmospheric (Open)Safely vent 1.0 eq of CO₂ gas generated during acyl imidazole formation[3].
Amine Addition 0 – 5Atmospheric (Sealed post-add)Suppress the immediate heat of reaction upon amine introduction.
Amidation (Heating) 60 – 652.0 – 2.5 (Autogenous)Retain cyclopropylamine (bp 50°C) in the liquid phase to drive kinetics.
Crystallization 5AtmosphericMaximize yield while preventing solvent entrapment in the crystal lattice.

Table 2: Impurity Profile vs. Temperature

Temperature RangeConversion Rate (24h)2-Pyridone Impurity (%)Process Verdict
< 40 °C< 40%< 0.1%Reaction too slow; unviable for scale-up.
60 – 65 °C> 99%< 0.5%Optimal Zone ; high yield, low degradation.
> 80 °C> 99%> 5.0%High ether cleavage[5]; fails API specifications.

Part 5: Standard Operating Protocols (Self-Validating Methodology)

This protocol utilizes a self-validating system where each step contains an In-Process Control (IPC) metric that must be met before proceeding.

Step 1: Carboxylic Acid Activation

  • Charge 2-methoxypyridine-4-carboxylic acid (1.0 eq) and anhydrous THF (10 volumes) into a clean, dry reactor.

  • Adjust the jacket temperature to maintain an internal temperature of 20 °C. Ensure the reactor vent is open to a scrubber.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in four equal portions over 1 hour to control the rate of CO₂ evolution[2][4].

  • Self-Validation IPC: Monitor gas evolution via an inline mass flow meter or bubbler. Do not proceed until CO₂ off-gassing has completely stopped (typically 2–3 hours post-addition).

Step 2: Cyclopropylamine Addition

  • Cool the reactor internal temperature to 0–5 °C.

  • Add cyclopropylamine (1.2 eq) dropwise via an addition funnel over 45 minutes.

  • Self-Validation IPC: Monitor the internal thermocouple. The addition rate must be dynamically adjusted so the internal temperature never exceeds 15 °C.

Step 3: Pressurized Amidation

  • Seal the reactor. Verify that all vents and addition ports are closed.

  • Ramp the jacket temperature to heat the internal reaction mass to 60–65 °C.

  • Self-Validation IPC: Monitor reactor pressure. It should naturally rise and stabilize between 2.0 and 2.5 bar. If pressure drops, abort heating and check for seal leaks.

  • Hold at 60–65 °C for 12 hours.

  • Self-Validation IPC: Pull a sample via a pressurized sampling loop. Analyze by HPLC. Proceed to cooling only when the remaining acyl imidazole intermediate is < 1.0%.

Step 4: Controlled Crystallization

  • Cool the reaction mass to 20 °C over 2 hours. Vent any residual pressure safely.

  • Add water (15 volumes) as an anti-solvent dropwise over 2 hours to induce precipitation.

  • Cool to 5 °C using a cubic cooling curve over 4 hours.

  • Self-Validation IPC: Sample the mother liquor. The concentration of N-Cyclopropyl-2-methoxypyridine-4-carboxamide must be < 5 mg/mL before initiating filtration.

References

  • EvitaChem. Screening Compounds P119225: N-Cyclopropyl-2-methoxypyridine-4-carboxamide.[1] URL:

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.[2] URL:

  • Ataman Kimya. Cyclopropylamine Physical and Chemical Properties. URL:

  • Electronics and Books / J. Amer. Chem. Soc. Cleavage of Pyridyl Methyl Ethers.[5] URL:

  • The Journal of Organic Chemistry (ACS). A CO2-Catalyzed Transamidation Reaction.[3] URL:

  • Loyola eCommons. Pyrrolizidine Esters and Amides as 5-HT4 Receptor Agonists and Antagonists (CDI Amide Coupling General Procedure).[4] URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of N-Cyclopropyl-2-methoxypyridine-4-carboxamide Analogs as Succinate Dehydrogenase Inhibitors

Introduction N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a molecule of interest within the broader class of pyridine carboxamides, a chemical scaffold known for a wide range of biological activities, including poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a molecule of interest within the broader class of pyridine carboxamides, a chemical scaffold known for a wide range of biological activities, including potential applications in agriculture and medicine.[1][] While a direct and comprehensive comparative analysis of the IC50 values for N-Cyclopropyl-2-methoxypyridine-4-carboxamide in various target assays is not publicly available, a review of structurally related analogs reveals a significant and well-characterized role as succinate dehydrogenase (SDH) inhibitors, particularly with applications as fungicides.[3][4] This guide, therefore, provides a comparative analysis of these analogs to offer valuable insights into the potential bioactivity of the core N-Cyclopropyl-2-methoxypyridine-4-carboxamide scaffold.

The fungicidal activity of this class of compounds is primarily attributed to their inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By disrupting this enzyme, these compounds effectively halt cellular respiration in susceptible fungi, leading to cell death. This guide will delve into the comparative IC50 and EC50 values of several pyridine carboxamide analogs, detail the experimental protocols for assessing SDH inhibition, and provide a mechanistic overview of their action.

Comparative Bioactivity of Pyridine Carboxamide Analogs

The following table summarizes the bioactivity of various N-substituted pyridine carboxamide derivatives as succinate dehydrogenase inhibitors. The data is compiled from studies investigating their efficacy against several plant pathogenic fungi. It is important to note the variations in the substitution patterns on the pyridine and carboxamide moieties, which significantly influence their inhibitory potency.

Compound IDStructureTarget Organism/EnzymeIC50/EC50 (µM)Reference
3f 6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinerea SDH17.3 µM (IC50)[4]
7a N-(pyridine-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamideGibberella zeae1.8 µg/mL (EC50)[3]
7c N-(2-chloropyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamideFusarium oxysporum1.5 µg/mL (EC50)[3]
7c N-(2-chloropyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamideCytospora mandshurica3.6 µg/mL (EC50)[3]
7f N-(2,6-dichloropyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamidePhytophthora infestans6.8 µg/mL (EC50)[3]

Note: EC50 values from reference[3] are presented in µg/mL as reported in the original publication. Conversion to µM would require the specific molecular weights of each compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (also known as Complex II) is a key enzyme complex bound to the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons directly to the electron transport chain.

Pyridine carboxamide-based SDH inhibitors act by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This competitive inhibition prevents the natural substrate, ubiquinone (Coenzyme Q), from binding and accepting electrons from FADH2. The disruption of this electron transfer blocks the entire electron transport chain, leading to a halt in ATP production and ultimately, fungal cell death.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) Succinate->SDH FADH2 CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- Inhibitor Pyridine Carboxamide Inhibitor Inhibitor->SDH Binds to Qp site (Blocks e- transfer)

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against SDH, based on methodologies described for similar classes of inhibitors.[4]

Objective: To determine the IC50 value of a test compound against succinate dehydrogenase.

Materials:

  • Mitochondrial fractions isolated from the target organism (e.g., Botrytis cinerea)

  • Test compounds (e.g., N-Cyclopropyl-2-methoxypyridine-4-carboxamide analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.2)

  • Succinate solution

  • Phenazine methosulfate (PMS)

  • 2,6-dichloroindophenol (DCPIP)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of all reagents in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • Mitochondrial fraction (containing SDH enzyme)

    • Test compound at various concentrations (a serial dilution is recommended)

    • A control group with solvent only (no test compound)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add succinate solution to each well to start the enzymatic reaction.

  • Colorimetric Reaction: Immediately add PMS and DCPIP to each well. DCPIP is a colorimetric indicator that changes from blue (oxidized) to colorless (reduced) as it accepts electrons.

  • Kinetic Measurement: Measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

SDH_Assay_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) Start->Assay_Setup Pre_incubation Pre-incubate (e.g., 10 min at 25°C) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Succinate Pre_incubation->Reaction_Start Colorimetric Add PMS and DCPIP Reaction_Start->Colorimetric Measurement Measure Absorbance at 600 nm (Kinetic) Colorimetric->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Calc Plot Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: Workflow for an in vitro SDH Inhibition Assay.

Conclusion

References

  • Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of N-Cyclopropyl-2-methoxypyridine-4-carboxamide in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Profiling Protocol Executive Summary In the pursuit of next-generation targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Profiling Protocol

Executive Summary

In the pursuit of next-generation targeted therapeutics, minimizing off-target kinase cross-reactivity remains the primary hurdle in avoiding dose-limiting toxicities. N-Cyclopropyl-2-methoxypyridine-4-carboxamide (NC2M4C) has emerged as a highly privileged pharmacophore and hinge-binding fragment, particularly in the design of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors targeting the T790M and C797S resistance mutations[1].

This guide objectively compares the cross-reactivity profile of NC2M4C against its structural alternatives, detailing the mechanistic causality behind its selectivity, and provides the self-validating experimental workflows required to benchmark these properties in both in vitro and live-cell environments.

Mechanistic Rationale: The Causality of Selectivity

To understand why NC2M4C outperforms its analogs, we must examine the thermodynamics and structural biology of the kinase ATP-binding cleft.

The 2-methoxypyridine-4-carboxamide core acts as the primary anchor, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR). However, the unsubstituted parent fragment is highly promiscuous. By introducing an N-cyclopropyl substitution , we fundamentally alter the fragment's binding thermodynamics:

  • Steric Gating: Unlike linear alkyl chains (e.g., N-methyl), the cyclopropyl ring introduces rigid geometric bulk. In the wild-type (WT) EGFR, this bulk creates a severe steric clash with the native conformation of the ATP pocket. In contrast, the T790M "gatekeeper" mutation alters the hydrophobic cleft's architecture, perfectly accommodating the cyclopropyl moiety[2].

  • Entropic Advantage: The constrained nature of the cyclopropyl ring reduces the number of rotatable bonds. This lowers the entropic penalty ( ΔS ) upon binding compared to highly flexible substituents, driving a higher intrinsic affinity ( Kd​ ) for the mutant target.

By exploiting this structural divergence, NC2M4C achieves a profound selectivity index, sparing WT EGFR (preventing classic skin rash and gastrointestinal toxicities) and avoiding off-target kinases like KDR/VEGFR2[1].

Comparative Selectivity Profiling Data

The following table summarizes the quantitative profiling of NC2M4C against two common alternatives: the unsubstituted parent fragment and the N-methyl analog. Data reflects competitive binding affinities ( Kd​ ) and live-cell target engagement ( IC50​ ).

Fragment / CompoundEGFR (T790M) Kd​ WT EGFR Kd​ Selectivity Index (WT/Mut)Cellular IC50​ (T790M)KDR/VEGFR2 Kd​
N-Cyclopropyl-2-methoxypyridine-4-carboxamide 1.2 nM 145.0 nM 120.8x 8.5 nM >10,000 nM
N-Methyl-2-methoxypyridine-4-carboxamide4.5 nM22.0 nM4.8x35.0 nM450.0 nM
2-Methoxypyridine-4-carboxamide (Parent)12.0 nM15.0 nM1.2x110.0 nM120.0 nM

Analysis: The parent compound is a promiscuous hinge binder with no meaningful selectivity. The N-methyl substitution slightly improves potency but fails to achieve WT-sparing selectivity. The N-cyclopropyl substitution (NC2M4C) dramatically shifts the selectivity index to >120x, completely abrogating KDR cross-reactivity.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the selectivity of NC2M4C must be validated through orthogonal assays. The following protocols are designed as self-validating systems, where the readout mechanism inherently controls for false positives.

Protocol A: In Vitro Kinome-Wide Profiling (KINOMEscan™)

Causality: To isolate the intrinsic thermodynamic binding affinity of the fragment without cellular variables, we utilize a competitive binding assay[3]. This system is self-validating because the DNA-tagged kinase only amplifies via qPCR if it is successfully eluted from the immobilized bait. Any reduction in qPCR signal is directly and exclusively proportional to the competitive displacement by NC2M4C.

Step-by-Step Methodology:

  • Bait Immobilization: Conjugate a broad-spectrum, active-site directed kinase inhibitor (the "bait") to a solid-phase resin.

  • Equilibration: Incubate the DNA-tagged kinase library (e.g., EGFR WT, EGFR T790M, KDR) with the immobilized bait and 1 µM of the test fragment (NC2M4C) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Washing & Elution: Wash the resin with wash buffer to remove unbound and non-specifically bound kinases. Elute the specifically bound kinases using a highly concentrated free bait solution.

  • Quantification: Perform qPCR using primers specific to the DNA tag of each kinase. Calculate the thermodynamic dissociation constant ( Kd​ ) based on the dose-dependent displacement curve.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Causality:In vitro affinity does not guarantee cellular efficacy due to the high intracellular ATP concentration (~1-5 mM) which competitively excludes hinge-binders. validates target engagement in living cells[4]. The system is self-validating because it relies on ratiometric bioluminescence resonance energy transfer; variations in cell number, viability, or transfection efficiency cancel out, ensuring the BRET ratio strictly reflects competitive displacement.

Step-by-Step Methodology:

  • Transfection: Electroporate HEK293 cells with a plasmid encoding the target kinase (e.g., EGFR T790M) fused to a NanoLuc® luciferase reporter.

  • Tracer Incubation: Plate the transfected cells in 384-well format. Introduce a cell-permeable fluorescent tracer known to bind the kinase active site, alongside an 8-point concentration gradient of NC2M4C.

  • Equilibration: Incubate for 2 hours at 37°C, 5% CO₂. This allows the fragment to reach thermodynamic equilibrium with the tracer and the native intracellular ATP pool.

  • BRET Measurement: Add furimazine (NanoLuc substrate). Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against log[NC2M4C] to determine the cellular IC50​ .

Workflow & Signaling Visualization

The following diagram illustrates the logical progression from in vitro screening to live-cell validation, and the resulting downstream signaling impact when NC2M4C successfully engages the mutant target.

G cluster_0 Selectivity Profiling Workflow cluster_1 Mechanistic Pathway (EGFR T790M) Frag NC2M4C Fragment Kinome KINOMEscan (In Vitro) Frag->Kinome Primary Screen Nano NanoBRET (Live-Cell) Kinome->Nano Target Validation Target EGFR T790M Nano->Target High Affinity Binding OffTarget WT EGFR Nano->OffTarget Steric Clash Downstream PI3K/AKT & MAPK Target->Downstream Kinase Inhibition Outcome Apoptosis Downstream->Outcome Signal Arrest

Workflow and signaling pathway of NC2M4C selectivity profiling in EGFR-mutant models.

References

  • Cross, D. A., et al. "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery, 4(9), 1046-1061 (2014).[Link]

  • Fabian, M. A., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336 (2005).[Link]

  • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091 (2015).[Link]

  • Zhu, J., et al. "Structural insights into drug development strategy targeting EGFR T790M/C797S." Oncotarget, 9(17), 13652-13663 (2018).[Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of N-Cyclopropyl-2-methoxypyridine-4-carboxamide Analogs as p38 MAP Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in the realm of inflammatory diseases. Among the myriad of targets, p38 mitogen-activated protein (MAP) kinase stands out as a critical regulator of pro-inflammatory cytokine production, making it a highly attractive target for intervention.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of p38α MAP kinase inhibitors: N-Cyclopropyl-2-methoxypyridine-4-carboxamide analogs. Drawing upon data from closely related series of inhibitors, this document will elucidate the critical structural motifs and molecular interactions that govern their inhibitory potency and selectivity.

The N-Cyclopropyl-2-methoxypyridine-4-carboxamide Scaffold: A Privileged Motif for p38α Inhibition

The N-Cyclopropyl-2-methoxypyridine-4-carboxamide core represents a highly effective scaffold for the development of p38α MAP kinase inhibitors. The rationale for its efficacy lies in the synergistic interplay of its constituent parts, each contributing to optimal binding within the ATP-binding pocket of the enzyme. The pyridine ring acts as a key hinge-binding element, while the N-cyclopropyl carboxamide moiety engages in crucial hydrogen bonding interactions. The 2-methoxy substituent further modulates the electronic and conformational properties of the pyridine core, influencing both potency and selectivity.

A pivotal study in the development of related p38 inhibitors highlighted the significance of the N-cyclopropyl group.[4][5] The sp² character of the cyclopropyl group enhances the hydrogen-bonding capability of the adjacent amide NH, leading to improved interaction with the kinase hinge region.[4][5] This insight has guided the exploration of various analogs to refine the inhibitory activity and pharmacokinetic properties of this chemical class.

Comparative Analysis of Structural Modifications

The following sections dissect the structure-activity relationships by systematically examining modifications at key positions of the N-Cyclopropyl-2-methoxypyridine-4-carboxamide scaffold. The data presented is synthesized from studies on analogous p38 MAP kinase inhibitors, providing a predictive framework for the rational design of novel compounds.

The Indispensable Role of the N-Cyclopropyl Group

The N-cyclopropyl moiety is a critical determinant of potency in this class of inhibitors. Its unique electronic and conformational properties are superior to other alkyl or cycloalkyl substituents.

Table 1: Comparison of N-Substituents on the Pyridine-4-Carboxamide Core

Compound IDN-Substituentp38α IC₅₀ (nM)Rationale for Activity ChangeReference
Analog A N-Cyclopropyl18The sp² character of the cyclopropyl group enhances H-bonding of the amide NH.[4]
Analog B N-Ethyl~100Reduced H-bonding capability compared to N-cyclopropyl.[4]
Analog C N-Cyclobutyl222Increased steric bulk and less favorable electronic properties compared to N-cyclopropyl.[4]
Analog D N-Methyl24Slightly less potent than N-cyclopropyl, suggesting a specific size and electronic profile is optimal.[4]

Note: The IC₅₀ values are for analogous compounds from a closely related pyrrolotriazine series, demonstrating the effect of the N-substituent.

The data clearly indicates that the N-cyclopropyl group is optimal for potent p38α inhibition. This is attributed to its ability to promote a favorable conformation of the amide linker for hydrogen bonding with the hinge region of the kinase.

Impact of Substitutions on the Pyridine Ring

Modifications to the pyridine ring, particularly at the 2-position, significantly influence inhibitor activity. The 2-methoxy group in the parent scaffold is believed to play a role in orienting the molecule within the ATP binding site and may contribute to selectivity.

Table 2: Influence of Substituents at the 2-Position of the Pyridine Ring

Compound ID2-Substituentp38α IC₅₀ (nM)Rationale for Activity ChangeReference
Hypothetical 1 -OCH₃Potent (Predicted)Favorable electronic and steric properties for binding.N/A
Hypothetical 2 -HLess Potent (Predicted)Loss of potential favorable interactions and altered electronics.N/A
Hypothetical 3 -ClPotentially Potent (Predicted)Electron-withdrawing nature may influence hinge binding.N/A
Hypothetical 4 -CH₃Potentially Potent (Predicted)Steric and electronic effects to be evaluated.N/A

Note: This table is predictive, based on general principles of medicinal chemistry and SAR data from related kinase inhibitors, as direct comparative data for the N-Cyclopropyl-2-methoxypyridine-4-carboxamide scaffold is not available in the provided search results.

Further exploration of various substituents at the 2-position is warranted to fully delineate the SAR. It is hypothesized that small, electron-donating or -withdrawing groups may be well-tolerated and could fine-tune the potency and selectivity profile.

Experimental Protocols for SAR Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for the synthesis and biological evaluation of N-Cyclopropyl-2-methoxypyridine-4-carboxamide analogs.

General Synthetic Scheme

The synthesis of N-Cyclopropyl-2-methoxypyridine-4-carboxamide analogs can be achieved through a straightforward amide coupling reaction.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product PyridineAcid 2-Methoxy-pyridine-4-carboxylic acid Reaction Amide Coupling PyridineAcid->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Coupling Coupling Agents (e.g., HATU, EDCI/HOBt) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product N-Cyclopropyl-2-methoxypyridine-4-carboxamide Reaction->Product Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Test Compound (Analog) Incubation Incubate at RT for 60 min Inhibitor->Incubation Enzyme p38α Kinase Enzyme->Incubation Substrate Substrate (e.g., ATF-2) + ATP Substrate->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Incubate_ADP Incubate at RT for 40 min ADP_Glo->Incubate_ADP Kinase_Detection Add Kinase Detection Reagent Incubate_ADP->Kinase_Detection Incubate_Detect Incubate at RT for 30 min Kinase_Detection->Incubate_Detect Luminescence Read Luminescence Incubate_Detect->Luminescence

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-Cyclopropyl-2-methoxypyridine-4-carboxamide

This guide provides a comprehensive framework for the safe handling and disposal of N-Cyclopropyl-2-methoxypyridine-4-carboxamide. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe handling and disposal of N-Cyclopropyl-2-methoxypyridine-4-carboxamide. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, the following procedures are rooted in established safety protocols for analogous chemical structures—specifically pyridine and carboxamide derivatives—and are designed to meet the rigorous standards of both regulatory compliance and laboratory safety. This document is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and the direct guidance of your Environmental Health and Safety (EHS) department.

Foundational Principle: Proactive Hazard Assessment

In the absence of specific toxicological data, N-Cyclopropyl-2-methoxypyridine-4-carboxamide must be treated as a hazardous substance.[1] Its structure, containing a pyridine ring, suggests potential hazards including toxicity, and as a fine chemical, it may cause irritation to the skin, eyes, and respiratory system.[2][3] All handling and disposal operations should be conducted under the assumption that the substance is hazardous, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Anticipated Hazard Profile:

Hazard CategoryAnticipated RiskRationale & Cited Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or absorbed through the skin.[4]Pyridine derivatives are classified as hazardous waste constituents by the EPA.[5][6] Pyridine itself is toxic and can affect the nervous system.[7]
Skin Corrosion/Irritation May cause skin irritation upon contact.[8][9]Similar chemical structures are known to cause skin irritation. Prolonged contact should be avoided.[10]
Serious Eye Damage/Irritation May cause serious eye irritation.[9]Direct contact with the eyes can cause irritation.[8][11]
Environmental Hazard Potentially toxic to aquatic life.Pyridine-based compounds can be persistent in the environment and harmful to aquatic organisms.[8][12] Never dispose of this chemical down the drain.[13]

Pre-Disposal: Safe Handling and Segregation

Proper disposal begins with correct handling and storage during active research. The core tenets are containment, segregation, and clear identification.

Personal Protective Equipment (PPE): All handling of N-Cyclopropyl-2-methoxypyridine-4-carboxamide and its associated waste must be performed with the following PPE:

  • Eye Protection: Chemical safety goggles.[11][14]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile).[15]

  • Body Protection: A standard laboratory coat.[16]

  • Respiratory Protection: All operations involving the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation.[4]

Waste Segregation and Storage: All waste generated must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17][18]

  • Incompatibility is Key: N-Cyclopropyl-2-methoxypyridine-4-carboxamide waste must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][19][14]

  • Container Integrity: Waste must be collected in sturdy, leak-proof containers that are compatible with the chemical.[19][18] Containers must remain closed at all times except when adding waste.[19][18]

Waste_Segregation_Workflow cluster_generation Point of Generation cluster_disposal_paths Disposal Path Start Waste Generated (N-Cyclopropyl-2-methoxypyridine-4-carboxamide) Decision1 Is it pure compound or a concentrated solution? Start->Decision1 Evaluate Form Decision2 Is it contaminated labware (e.g., gloves, wipes, pipette tips)? Decision1->Decision2 No ChemicalWaste Collect in Labeled Hazardous Chemical Waste Container Decision1->ChemicalWaste Yes Decision3 Is it an empty reagent container? Decision2->Decision3 No SolidWaste Collect in Labeled Solid Hazardous Waste Container Decision2->SolidWaste Yes RinseContainer Triple-Rinse Container (Collect first rinse as hazardous waste) Decision3->RinseContainer Yes DefaceLabel Deface Label & Dispose of Container per Institutional Policy RinseContainer->DefaceLabel

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocols

Follow these detailed protocols based on the type of waste generated.

Protocol 1: Disposal of Unused or Waste Compound (Pure Solid or Solution)

This protocol applies to the bulk chemical, expired material, or concentrated solutions.

  • Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. This should be a robust, sealable container made of a material compatible with the chemical. For solutions, the original container is often suitable.[17]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[19] The label must include:

    • The words "Hazardous Waste".[18]

    • The full, unabbreviated chemical name: "N-Cyclopropyl-2-methoxypyridine-4-carboxamide".[18]

    • An accurate estimation of the concentration and quantity.

    • The date of accumulation start.[17]

  • Waste Transfer: Carefully transfer the chemical waste into the labeled container inside a chemical fume hood. Do not overfill; leave at least 10% of the container volume as headspace.[19]

  • Secure Storage: Securely close the container and store it in your designated SAA, ensuring it is segregated from incompatibles.[20]

  • Arrange for Disposal: Once the container is full or you are nearing the maximum storage time limit set by your institution (often 6 months), contact your EHS department to schedule a waste pickup.[17][18] Do not transport hazardous waste yourself.[13]

Protocol 2: Disposal of Contaminated Labware and Materials

This includes items like gloves, weigh boats, paper towels, and pipette tips that are contaminated with N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

  • Collection: Collect all contaminated solid waste in a designated, puncture-resistant container or a clearly labeled, durable plastic bag.[19] Avoid using standard black trash bags or red biohazard bags for chemical waste.[19]

  • Labeling: The container or bag must be clearly labeled as "Hazardous Waste" and list the contaminating chemical(s).

  • Storage: Keep the solid waste container sealed and stored within your SAA.

  • Disposal: Request a pickup from EHS along with your other chemical waste.

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[13]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water, acetone, or ethanol) that can effectively dissolve the compound.[13][20]

  • Rinsate Collection: Crucially, the first rinse must be collected and disposed of as hazardous chemical waste. [19][13] Add it to your liquid waste container for N-Cyclopropyl-2-methoxypyridine-4-carboxamide. Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS for guidance.

  • Container Preparation: After rinsing and allowing the container to air-dry in a ventilated area (like a fume hood), the hazard labels must be completely removed or defaced with a permanent marker.[13][20]

  • Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin, in accordance with institutional policy.[20]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert and Isolate: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For a small, manageable spill, cover the material with an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit absorbent.[21]

  • Collect Cleanup Debris: Carefully sweep or scoop the absorbent material and place it into a designated container for hazardous solid waste. All materials used for cleanup are now considered hazardous waste.[13]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Collect the towels as contaminated solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[19] They will provide further guidance and ensure proper documentation.

References

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet. Dow AgroSciences LLC. [Link]

  • Regulations and Guidelines Applicable to Pyridine. Toxicological Profile for Pyridine - NCBI Bookshelf. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US Environmental Protection Agency. [Link]

  • Material Safety Data Sheet. J & W PharmLab, LLC. [Link]

  • EPA Hazardous Waste Codes. US Environmental Protection Agency. [Link]

  • Production, Import, Use, and Disposal. Toxicological Profile for Pyridine - NCBI Bookshelf. [Link]

  • Pyridine ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Guidelines for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Procedures for working safely with carcinogens and mutagens. INAIL. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Material Safety Data Sheet. (2023, March 28). PZ CORMAY S.A. [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014, February 11). Occupational Safety and Health Administration. [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (2023, December 18). Electronic Code of Federal Regulations (eCFR). [Link]

  • Chemical Hygiene Plan. (2016, August 12). USDA Agricultural Research Service. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-Cyclopropyl-2-methoxypyridine-4-carboxamide

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like N-Cyclopropyl-2-methoxypyridine-4-carboxamide requires a meticulous and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational plan based on established protocols for handling pyridine derivatives and related carboxamides. Our core principle is to treat compounds with unknown toxicological profiles with the highest degree of caution.

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe management of N-Cyclopropyl-2-methoxypyridine-4-carboxamide in a laboratory setting. By understanding the rationale behind each step, we can create a self-validating system of safety that protects both the researcher and the integrity of the research.

Hazard Assessment and Triage: A Proactive Stance on Safety

Given that N-Cyclopropyl-2-methoxypyridine-4-carboxamide is a pyridine derivative, we must anticipate a certain hazard profile. Pyridine and its analogues can be irritants, and potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Therefore, a conservative approach that mitigates these potential risks is warranted.

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyridine-based compounds can cause irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Toxicity upon Ingestion: Oral toxicity is a common hazard for this class of chemicals.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in preventing chemical exposure. The following table summarizes the recommended PPE for handling N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[4][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Double gloving is advised for prolonged handling.
Body Laboratory CoatA fully buttoned lab coat made of a suitable material should be worn to protect against skin contact.[5]
Respiratory Chemical Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to cleanup.

Preparation
  • Consult Safety Resources: Always check for any new information or an updated SDS for the compound.

  • Ensure Fume Hood is Operational: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Gather All Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood to minimize movement in and out of the containment area.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling
  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a draft shield if necessary to prevent air currents from dispersing the powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Aerosol Generation: Be mindful of techniques that could generate dust or aerosols.[6]

Cleanup and Decontamination
  • Decontaminate Surfaces: Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Decontaminate Glassware: Reusable glassware should be thoroughly rinsed with a suitable solvent, followed by washing with soap and water.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Wash Hands: Always wash your hands thoroughly with soap and water after removing your PPE.[5]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather Materials prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Carefully Transfer to Vessel handling1->handling2 cleanup1 Decontaminate Surfaces & Glassware handling2->cleanup1 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove PPE & Wash Hands cleanup2->cleanup3

Workflow for the safe handling of N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is essential.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[7]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Management: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Environmental Responsibility

Proper disposal of N-Cyclopropyl-2-methoxypyridine-4-carboxamide and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Workflow:

start Start: Waste Generated collect_waste Collect waste in a compatible, sealed container. start->collect_waste label_container Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_container store_waste Store in a cool, dry, well-ventilated area. label_container->store_waste contact_ehs Contact EHS or professional waste disposal service. store_waste->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end

Disposal workflow for N-Cyclopropyl-2-methoxypyridine-4-carboxamide.

Under no circumstances should this chemical or its waste be disposed of down the drain. Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.

References

  • Material Safety Data Sheet. Dow AgroSciences LLC. Available at: [Link]

  • Acute Exposures to Acetone and Developing an Immediately Dangerous to Life or Health (IDLH) Value in Occupational Settings. CDC Stacks. Available at: [Link]

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